Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Description
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-1-oxohex-5-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-5-6-8(7-9(12)14)13-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTCHINSHLHXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate: A Comprehensive NMR Analysis Guide
Executive Summary
In the rapidly evolving landscape of peptidomimetics and drug discovery, β -amino acid derivatives serve as critical structural scaffolds. Specifically, tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly valued building block. Featuring a terminal alkene and a primary amide, this Boc-protected β -homoallylglycine derivative is frequently deployed in the synthesis of stapled peptides via ring-closing metathesis (RCM).
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the structural elucidation of this molecule using High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind specific acquisition parameters and spectral phenomena, analytical chemists can ensure absolute structural integrity before advancing this intermediate into complex synthetic pipelines.
Physicochemical Profile & Structural Logic
Before initiating any spectroscopic analysis, it is imperative to map the molecular topology. The compound features a six-carbon backbone with three distinct functional domains: a primary amide at C1, a chiral carbamate-protected amine at C3, and a terminal alkene at C5-C6.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate |
| CAS Number | 1335042-85-7[1] |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| Topological Features | Chiral center (C3), Diastereotopic methylenes (C2, C4) |
The presence of the chiral center at C3 dictates that the adjacent methylene protons at C2 and C4 are diastereotopic. This fundamental stereochemical reality means these protons are magnetically inequivalent and will exhibit complex multiplet splitting patterns rather than simple doublets or triplets.
Experimental Methodology: Sample Preparation
A high-quality NMR spectrum is fundamentally dependent on rigorous sample preparation. The following protocol is designed as a self-validating system to eliminate artifacts such as poor shimming or line broadening.
Protocol 1: Optimal Sample Preparation for High-Resolution NMR
-
Gravimetric Analysis: Accurately weigh 15.0 ± 0.5 mg of the analyte. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 1H NMR in a single scan and allows for a high-quality 13C spectrum within a reasonable timeframe (~30 minutes).
-
Solvent Selection: Dissolve the compound in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) [2]. Causality: CDCl3 perfectly solubilizes the lipophilic Boc group and hydrocarbon chain. While amides can sometimes exhibit exchange broadening in CDCl3 , it remains the superior solvent for resolving the aliphatic backbone.
-
Homogenization: Vortex for 30 seconds.
-
Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a premium 5 mm NMR tube (e.g., Norell 509-UP). Causality: Micro-particulates distort magnetic field homogeneity. Filtering ensures a sharp solvent lock and optimal resolution of fine J -couplings.
Fig 1: End-to-end analytical workflow for NMR structural elucidation.
High-Resolution NMR Acquisition Protocols
To guarantee data integrity, the acquisition parameters must be tailored to the molecule's relaxation dynamics [3].
Protocol 2: Instrument Parameterization (500 MHz Spectrometer)
-
1H NMR (500 MHz):
-
Relaxation Delay ( D1 ): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1 ) of all protons, making the integration values a reliable, self-validating quantitative anchor.
-
Scans (NS): 16 transients.
-
-
13C NMR (125 MHz):
-
Relaxation Delay ( D1 ): Set to 2.5 seconds. Causality: Quaternary carbons (like the Boc carbonyl and C1 amide) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents the suppression of these critical signals.
-
Decoupling: WALTZ-16 composite pulse sequence to eliminate 1H−13C scalar couplings, yielding sharp singlets for each carbon environment.
-
1H NMR Spectral Analysis
The 1H NMR spectrum of this compound is a masterclass in spin-spin coupling. The 9H singlet of the Boc group serves as an internal quantitative standard against which all other integrations are validated.
Table 2: 1H NMR Assignments ( CDCl3 , 500 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentBoc- CH3 1.44s-9H C(CH3)3 C4- H2 2.25 - 2.35m-2HAllylic CH2 C2- H2 2.35 - 2.45m-2H α CH2 to amideC3- H 3.95m-1HChiral Methine CH C6- H2 5.10 - 5.15m-2HTerminal =CH2 NH (Boc)5.35br d~8.01HCarbamate NH NH2 (Amide)5.50, 6.10br s-2HPrimary Amide NH2 C5- H 5.78ddt17.0, 10.2, 7.11HAlkene −CH=
Mechanistic Insights:
-
The Alkene System (C5-C6): The C5 proton ( δ 5.78) exhibits a classic doublet of doublets of triplets (ddt). This is caused by trans-coupling to one C6 proton ( 3J≈17.0 Hz), cis-coupling to the other C6 proton ( 3J≈10.2 Hz), and vicinal coupling to the C4 allylic protons ( 3J≈7.1 Hz).
-
Amide Broadening: The primary amide protons appear as two distinct broad singlets ( δ 5.50 and 6.10). This is due to the restricted rotation around the C-N partial double bond, placing one proton syn and the other anti to the carbonyl oxygen.
Fig 2: Key 3J spin-spin coupling network established via 2D COSY NMR.
13C NMR Spectral Analysis
The 13C spectrum provides orthogonal validation of the carbon skeleton. The differentiation between the two carbonyl species is a critical checkpoint for structural verification.
Table 3: 13C NMR Assignments ( CDCl3 , 125 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| Boc- CH3 | 28.4 | CH3 | Boc methyls (x3) |
| C4 | 39.5 | CH2 | Allylic carbon |
| C2 | 40.2 | CH2 | α -carbon to amide |
| C3 | 48.5 | CH | Chiral methine carbon |
| Boc-Cq | 79.5 | C (quat) | Boc quaternary carbon |
| C6 | 118.5 | CH2 | Terminal alkene carbon |
| C5 | 134.0 | CH | Internal alkene carbon |
| Boc C=O | 155.5 | C=O | Carbamate carbonyl |
| C1 | 173.5 | C=O | Primary amide carbonyl |
Mechanistic Insights:
The chemical shift of the C1 amide carbonyl ( δ 173.5) is significantly more deshielded than the Boc carbamate carbonyl ( δ 155.5). This is a reliable diagnostic feature; carbamates experience cross-conjugation from both the nitrogen lone pair and the adjacent oxygen, which increases electron density at the carbonyl carbon and shields it relative to a standard amide [4].
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a robust foundational framework, the definitive assignment of the C2 and C4 methylenes requires 2D NMR techniques to close the self-validation loop.
-
COSY (Correlation Spectroscopy): Traces the continuous 3J coupling pathway from the Boc-NH to the C3 methine, which subsequently splits into two distinct correlation tracks: one to the C2 protons and one to the C4 protons. The C4 track uniquely correlates further down the chain to the C5 alkene proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping aliphatic signals by correlating protons to their directly attached carbons. By mapping the 1H multiplets at 2.30 ppm and 2.40 ppm to their respective 13C signals at 39.5 ppm and 40.2 ppm, the assignment of the diastereotopic methylenes becomes absolute.
References
-
Squarix GmbH. (2024). Product Data Sheet: N-Boc(+/-)2-aminohex-5-ene amide (CAS 1335042-85-7). Retrieved from[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Retrieved from[Link]
mass spectrometry fragmentation pathways of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
[1. Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Organic Process Research & Development. https://pubs.acs.org/doi/10.1021/acs.oprd.9b00144
Workflow for ESI-MS/MS analysis of Boc-protected amides.
Mechanistic Fragmentation Pathways (CID)
The protonated precursor ion [M+H]⁺ at m/z 229.15 undergoes several competing and consecutive fragmentation pathways dictated by its functional groups.
Pathway A: The Boc Group Deprotection Cascade
The most diagnostic fragmentation for tert-butyl carbamates under CID is the highly favored, low-energy loss of the tert-butyl group. This occurs via a six-membered cyclic transition state (a McLafferty-type rearrangement), resulting in the neutral loss of isobutylene (C₄H₈, 56 Da)[1]. For our target molecule, this shifts the m/z 229.15 precursor to an intermediate protonated carbamic acid at m/z 173.09. Because carbamic acids are inherently unstable, this intermediate rapidly expels carbon dioxide (CO₂, 44 Da) to yield the fully deprotected primary amine at m/z 129.10[2]. Under higher collision energies, this two-step process often presents as a concerted loss of 100 Da.
Pathway B: Primary Amide Dissociation
The C1 primary amide provides a secondary site for protonation and fragmentation. A characteristic neutral loss of ammonia (NH₃, 17 Da) generates a ketene or acylium ion at m/z 212.13[3]. This transition can occur directly from the precursor ion or sequentially from the deprotected m/z 129.10 ion (yielding m/z 112.08). Additionally, dehydration (-H₂O, 18 Da) of the amide to form a terminal nitrile (m/z 211.14) is a competing, albeit less abundant, high-energy pathway.
Pathway C: Allylic Chain Cleavage
The hex-5-enyl chain introduces an allylic bond between C3 and C4. While the even-electron rule dictates that radical losses are generally disfavored in ESI-MS/MS, the neutral loss of propene (C₃H₆, 42 Da) via a localized hydrogen transfer rearrangement can occur, yielding a fragment at m/z 187.11. This pathway is highly diagnostic for identifying the exact position of the double bond within the aliphatic chain.
CID fragmentation logic tree for tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
Quantitative Data & Fragment Mapping
The following table summarizes the expected quantitative mass shifts and structural assignments for the CID fragmentation of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
| Fragment Ion | Exact m/z | Neutral Loss | Mechanism / Structural Assignment |
| [M+H]⁺ | 229.155 | None | Protonated precursor ion |
| [M+H - NH₃]⁺ | 212.129 | -17 Da (NH₃) | Primary amide cleavage |
| [M+H - H₂O]⁺ | 211.145 | -18 Da (H₂O) | Dehydration of amide to nitrile |
| [M+H - C₃H₆]⁺ | 187.108 | -42 Da (Propene) | Allylic chain rearrangement |
| [M+H - C₄H₈]⁺ | 173.093 | -56 Da (Isobutylene) | McLafferty-type Boc rearrangement |
| [M+H - C₄H₈ - CO₂]⁺ | 129.103 | -100 Da (Boc) | Complete Boc deprotection |
| [M+H - Boc - NH₃]⁺ | 112.076 | -117 Da | Complete deprotection + amide loss |
Conclusion
The structural elucidation of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate via MS/MS relies heavily on understanding the thermodynamic vulnerabilities of its functional groups. By employing a carefully validated, soft-ionization protocol, analysts can prevent in-source decay and accurately map the characteristic -56 Da and -44 Da neutral losses associated with the Boc group, alongside the -17 Da amide cleavage. This mechanistic framework ensures high-confidence identification of this and structurally related peptidomimetic intermediates.
References
- Title: Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Source: Organic Process Research & Development - ACS Publications URL
- Title: Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids Source: Benchchem URL
- Source: PLOS ONE (via PMC/NIH)
- Title: How can I avoid the Boc-cleavage during Mass Analysis?
Sources
Advanced Technical Guide: Safety, Handling, and Synthetic Applications of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Executive Summary
In modern drug discovery, overcoming the poor pharmacokinetic profiles of linear peptides requires strategic structural rigidification. tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly specialized, bifunctional unnatural amino acid building block designed specifically for this purpose[1]. Structurally, it is the primary amide of a Boc-protected β -homoallylglycine derivative. By providing a terminal alkene for transition-metal-catalyzed cross-linking and a primary amide for critical hydrogen-bonding interactions, this compound serves as a foundational linchpin in the synthesis of macrocyclic peptidomimetics[2][3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical causality behind its handling requirements and provide field-proven, self-validating protocols for its incorporation into complex macrocycles via Ring-Closing Metathesis (RCM)[4][5].
Physicochemical Profile & Compound Characterization
Understanding the physical parameters of this building block is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and subsequent cyclization.
Table 1: Physicochemical Properties of CAS 1335042-85-7
| Parameter | Specification / Value | Mechanistic Relevance |
| Chemical Name | tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate | Unnatural β -amino acid derivative[6]. |
| CAS Registry Number | 1335042-85-7 | Unique identifier for procurement[1][7]. |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Contains orthogonal functional groups. |
| Molecular Weight | 228.29 g/mol | Used for precise stoichiometric calculations. |
| Key Functional Groups | Terminal alkene, Boc-amine, Primary amide | Alkene enables RCM; Amide acts as an H-bond donor/acceptor[3]. |
Safety Data Sheet (SDS) & Causality-Driven Handling Guidelines
Standard safety protocols often list rules without context. To ensure scientific integrity and laboratory safety, one must understand the causality behind these guidelines.
Hazard Identification (GHS Classification)
-
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The lipophilic nature of the Boc group allows the compound to penetrate the stratum corneum, while the primary amide can interact with epidermal proteins, leading to localized inflammation[8].
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of fine crystalline dust can irritate the mucosal lining of the respiratory tract.
Causality-Driven Storage and Handling
-
Temperature Control (2–8 °C): Why refrigerate? While the compound is generally stable, prolonged exposure to ambient heat can induce trace hydrolysis of the primary amide or thermally driven deprotection of the Boc group, especially in the presence of atmospheric moisture[8].
-
Inert Atmosphere (Argon/Nitrogen): Why use inert gas? The terminal alkene is highly susceptible to auto-oxidation and radical-initiated polymerization. Oxygen acts as a radical diradical that can attack the π -bond, forming epoxides or peroxides that will poison the ruthenium catalysts used in downstream RCM steps[2].
-
Light Sensitivity: Store in opaque or amber vials. UV light can trigger unwanted radical reactions at the allylic position (C4).
Strategic Utility in Drug Development: Macrocyclic Peptidomimetics
The pharmaceutical industry has increasingly turned to macrocycles (typically ≥ 12 atoms) to drug "undruggable" targets, such as protein-protein interactions (PPIs)[2]. Linear peptides suffer from high entropic penalties upon binding and rapid proteolytic degradation.
By incorporating tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate into a peptide sequence, chemists introduce a terminal olefin. When paired with another olefin-bearing residue (e.g., allylglycine), the peptide can undergo Ring-Closing Metathesis (RCM) using a ruthenium-based Grubbs catalyst[5][9]. This macrocyclization "locks" the peptide into its bioactive conformation (e.g., an α -helix or β -turn), drastically reducing the entropic cost of target binding and shielding the amide backbone from proteases[10].
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility, experimental protocols must be self-validating systems —meaning each step contains an analytical checkpoint that dictates whether the process advances or requires remediation.
Workflow for macrocyclic peptide synthesis via Ring-Closing Metathesis.
Protocol 1: SPPS Incorporation (Self-Validating)
Causality: Because this building block is a β -amino acid derivative, it possesses different steric demands than standard α -amino acids, requiring optimized coupling kinetics.
-
Activation: Dissolve 3.0 equivalents of the building block and 2.9 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Rationale: HATU provides superior activation for sterically hindered amines compared to HBTU.
-
Coupling: Add the activated mixture to the resin-bound peptide. Agitate for 2 hours at room temperature.
-
Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample.
-
System Response: If the beads are colorless/yellow, primary amines are fully consumed; proceed to the next step. If the beads are blue, coupling is incomplete; execute a secondary coupling cycle using a different activator (e.g., DIC/Oxyma) before proceeding.
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
Causality: RCM on solid support prevents intermolecular dimerization (oligomerization), forcing the entropically disfavored intramolecular cyclization[9].
-
Preparation: Wash the resin extensively with anhydrous, degassed Dichloromethane (DCM). Rationale: Dissolved oxygen rapidly decomposes the active ruthenium alkylidene species.
-
Catalysis: Prepare a 15 mM solution of Grubbs 2nd Generation Catalyst in degassed DCM[5]. Add to the resin and agitate under Argon at 35 °C for 4 hours.
-
Validation Checkpoint (LC-MS): Micro-cleave a small resin sample using TFA/TIPS/H₂O (95:2.5:2.5). Analyze via LC-MS.
Quantitative Data: RCM Reaction Optimization
The efficiency of macrocyclization is heavily dependent on catalyst selection and solvent thermodynamics. The table below summarizes optimization data for cyclizing a model peptide containing our target building block.
Table 2: Optimization of RCM Conditions for Macrocyclization
| Catalyst System | Loading (mol %) | Solvent | Temp (°C) | Time (h) | Conversion (%) | E/Z Ratio |
| Grubbs 1st Gen | 20 | DCM | 25 | 24 | 42% | 1.2 : 1 |
| Grubbs 2nd Gen | 10 | DCM | 40 | 12 | 89% | 3.5 : 1 |
| Hoveyda-Grubbs II | 5 | Toluene | 80 | 6 | 94% | 5.0 : 1 |
Expert Insight: While Grubbs 1st Generation is milder, it struggles with the steric bulk of peptide backbones. Hoveyda-Grubbs II in toluene at elevated temperatures not only allows for lower catalyst loading but thermodynamically drives the reaction toward the more stable trans (E) isomer[3][11].
References
-
Custom Synthesis of Unnatural Amino Acids and Building Blocks, Squarix GmbH, [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry, Drug Hunter, [Link]
-
Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists, National Institutes of Health (PMC), [Link]
-
Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach, Royal Society of Chemistry, [Link]
Sources
- 1. 2792201-84-2|tert-Butyl (5-amino-5-oxopent-1-yn-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. drughunter.com [drughunter.com]
- 3. pmc.umicore.com [pmc.umicore.com]
- 4. Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Immunoproteasome Inhibitors as a Potential Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 270263-03-1 | (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid - AiFChem [aifchem.com]
- 7. CAS:154656-94-7, tert-Butyl (3-(methylamino)-3-oxopropyl)carbamate-毕得医药 [bidepharm.com]
- 8. 65983-35-9|tert-Butyl (3-amino-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]
- 9. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01507C [pubs.rsc.org]
Thermodynamic Solubility Profile and Solvent Dynamics of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Executive Summary
The compound tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly specialized, synthetically versatile unnatural amino acid derivative. Structurally, it is a Boc-protected β -amino acid amide featuring a terminal olefin. Because it serves as a critical building block in peptidomimetic synthesis and late-stage functionalization via olefin metathesis, understanding its thermodynamic solubility profile is paramount. This technical guide provides a rigorous analysis of its solvation dynamics across various organic solvents, detailing the physicochemical causality behind its behavior to optimize downstream synthetic workflows.
Structural Anatomy and Solvation Causality
The solubility of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate is dictated by the competing interactions of three distinct structural motifs:
-
tert-Butyloxycarbonyl (Boc) Group : This bulky, lipophilic protecting group significantly enhances solubility in organic solvents by increasing the molecule's overall non-polar surface area[1]. It also offers strategic orthogonality, allowing selective deprotection under mild acidic conditions without affecting other functional groups[2].
-
Terminal Alkene (Hex-5-enyl chain) : The hydrocarbon tail further drives lipophilicity, making the molecule highly compatible with halogenated and moderately polar solvents.
-
Primary Amide (C1-Oxo-1-amino group) : Unlike esters or protected acids, the primary amide acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to robust intermolecular hydrogen-bonded networks (dimers or ladders), which impose a high enthalpic penalty for dissolution. Solvents must possess sufficient polarity or hydrogen-bond accepting capacity to disrupt this crystal lattice.
Quantitative Solubility Profile
The table below summarizes the thermodynamic solubility of the compound across major solvent classes at 25°C. The data reflects the balance between lipophilic solvation and the disruption of amide hydrogen bonds.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Solvation Causality |
| Halogenated | Dichloromethane (DCM) | 9.1 | > 150 (Highly Soluble) | Highly polarizable; optimal for solvating the lipophilic Boc and terminal alkene domains[3]. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 200 (Highly Soluble) | Strong H-bond acceptor; rapidly disrupts primary amide intermolecular networks[3]. |
| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | 50 - 100 (Soluble) | Moderate dipole moment; effective for extraction but less efficient at breaking amide dimers. |
| Protic | Methanol (MeOH) | 32.7 | 20 - 50 (Moderately Soluble) | Competes for H-bonding but suffers from hydrophobic repulsion by the hexenyl chain. |
| Aliphatic | Hexanes | 1.9 | < 5 (Poorly Soluble) | Insufficient dielectric capacity to overcome the enthalpic penalty of the solid-state crystal lattice. |
| Aqueous | Water | 80.1 | < 1 (Sparingly Soluble) | Extreme hydrophobic effect driven by the bulky tert-butyl group and hydrocarbon tail[4]. |
Visualizing Solvent Dynamics
Fig 1. Solvation dynamics and application-driven solvent selection for the target compound.
Application-Driven Solvent Selection
-
Solution-Phase Peptide Synthesis (SPPS) & Coupling : DMF or NMP is preferred. The high polarity efficiently solvates the intermediate and prevents aggregation during chain elongation, which is a common failure point in peptide chemistry[3].
-
Cross-Metathesis Reactions : DCM is the solvent of choice. It provides optimal solubility for the terminal alkene while maintaining the stability and turnover frequency of Ruthenium-based metathesis catalysts (e.g., Grubbs II).
-
Purification (Trituration/Recrystallization) : Ethyl acetate serves as an excellent primary solvent, with hexanes added dropwise as an anti-solvent to induce controlled, high-purity crystallization.
Self-Validating Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Isothermal Method)
To accurately determine solubility, kinetic dissolution must be separated from thermodynamic equilibrium. This protocol utilizes a self-validating dual-quantification approach.
-
Solvent Equilibration : Dispense 1.0 mL of the target solvent into a 2.0 mL glass HPLC vial. Maintain at an isothermal 25°C.
-
Saturation : Incrementally add tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate until a persistent, undissolved solid remains. Causality: Excess solid is mandatory to ensure the measurement reflects true thermodynamic solubility, not merely kinetic dissolution rates.
-
Equilibration : Agitate the suspension at 500 RPM for 48 hours. Causality: Extended equilibration prevents false-low readings caused by slow-dissolving crystalline habits.
-
Phase Separation : Centrifuge the vial at 10,000 x g for 15 minutes. Causality: Filtration can lead to solute adsorption on the filter membrane; centrifugation ensures a pristine supernatant free of micro-particulates.
-
Quantification & Cross-Validation : Aliquot 100 µL of the supernatant, dilute appropriately, and analyze via HPLC-UV (210 nm). Cross-validate by transferring another 100 µL to a pre-weighed aluminum pan, evaporating the solvent under a gentle nitrogen stream, and measuring the residual mass (gravimetric analysis). Causality: This dual-method approach self-validates the data, ensuring that volatile solvent adducts do not skew the UV response.
Protocol 2: Boc-Deprotection and Cross-Metathesis Preparation
This workflow leverages the solubility profile to transition the molecule from a protected building block to a reactive intermediate.
-
Dissolution : Dissolve the compound in anhydrous DCM to a concentration of 0.1 M. Causality: DCM perfectly solvates the terminal alkene and prepares the system for acidic cleavage.
-
Acidic Cleavage : Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution. Stir for 1 hour at room temperature. Causality: TFA protonates the carbamate, driving the dissociation of the tert-butyl cation. This generates an unstable carbamic acid intermediate that decarboxylates into a free amine[].
-
Evaporation & Trituration : Concentrate the reaction mixture in vacuo. Triturate the resulting oil with cold diethyl ether. Causality: Diethyl ether acts as an anti-solvent, precipitating the primary amine as a stable TFA salt while washing away non-polar tert-butyl byproducts.
-
Metathesis Setup : Dissolve the purified TFA salt in degassed, anhydrous DCM. Add the cross-metathesis partner (e.g., another terminal olefin) and 5 mol% Grubbs II catalyst. Causality: Degassing is critical to prevent oxidative degradation of the Ruthenium catalyst, while DCM ensures maximum turnover frequency.
Visualizing the Validation Workflow
Fig 2. Self-validating isothermal workflow for thermodynamic solubility determination.
References
-
[2] Title: Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids Source: nbinno.com URL:
-
[1] Title: An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents Source: benchchem.com URL:
-
[3] Title: Solvents for Solid Phase Peptide Synthesis Source: peptide.com URL:
-
Title: Search CAS 1335042-85-7 - 001CHEMICAL Source: 001chemical.com URL:
-
[] Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis Source: bocsci.com URL:
-
[4] Title: Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Source: nih.gov URL:
Sources
mechanism of action for tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in peptidomimetics
Mechanism of Action and Synthetic Utility of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in Peptidomimetics
Chemical Anatomy & Structural Rationale
The compound tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly specialized building block utilized in the design of advanced peptidomimetics[1]. Structurally, it is the primary amide derivative of Boc-protected β3 -homoallylglycine. To understand its mechanism of action, we must deconstruct its chemical anatomy:
-
The β -Amino Acid Backbone: Unlike standard α -amino acids, this molecule features an additional methylene group (-CH 2 -) between the carbonyl carbon (C1) and the amino-bearing carbon (C3). This β -homologation fundamentally alters the dihedral angles of the resulting peptide backbone.
-
The Allyl Side Chain (C4-C6): The inclusion of a terminal alkene provides a bio-orthogonal chemical handle. This is the critical functional group for late-stage macrocyclization (peptide stapling) or click chemistry[2].
-
The Primary Amide Terminus (C1): In traditional Solid-Phase Peptide Synthesis (SPPS), building blocks require a free carboxylic acid. The presence of a primary amide indicates this molecule is deployed either as a pre-formed C-terminal capping residue to prevent exopeptidase degradation, or as a substrate in multi-component Ugi reactions to build complex peptidomimetic scaffolds[3].
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the amine, allowing for controlled, step-wise elongation under acidic deprotection conditions (typically using Trifluoroacetic acid).
Core Mechanisms of Action in Peptidomimetic Design
The integration of this molecule into a peptide sequence imparts three distinct mechanistic advantages:
Mechanism A: Conformational Preorganization via Hydrocarbon Stapling
Unstructured linear peptides suffer from a high entropic penalty upon binding to their target receptors. By incorporating tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate alongside another alkene-bearing residue, researchers can lock the peptide into a bioactive conformation (such as a 14-helix)[4]. The terminal alkenes undergo Ruthenium-catalyzed Ring-Closing Metathesis (RCM). This covalent "staple" pays the entropic penalty of binding upfront, drastically increasing target affinity[5].
Mechanism B: Proteolytic Shielding
Endogenous proteases (e.g., trypsin, chymotrypsin) have evolved to recognize the specific spatial geometry of α -peptide bonds. The insertion of the β3 -homoallylglycine motif introduces a steric mismatch. The extra backbone carbon displaces the scissile amide bond out of the protease's catalytic triad (Ser-His-Asp), effectively blocking the transition state and conferring profound proteolytic resistance[6].
Mechanism C: Orthogonal Late-Stage Functionalization
If not used for stapling, the unreacted terminal alkene serves as a site for photo-initiated thiol-ene click chemistry. This allows for the site-specific conjugation of pharmacokinetic modifiers, such as polyethylene glycol (PEG) chains to increase hydrodynamic radius, or lipid tails to facilitate cell membrane penetration[7].
Diagram 1: Steric mismatch mechanism conferring proteolytic resistance to beta-peptides.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.
Protocol 1: On-Resin Ring-Closing Metathesis (RCM)
This protocol details the generation of a hydrocarbon staple using the allyl side chain of the incorporated building block[2].
-
Resin Swelling & Aggregation Disruption: Swell the peptide-bound resin in 1,2-Dichloroethane (DCE) containing 0.4 M Lithium Chloride (LiCl) for 30 minutes.
-
Causality: LiCl acts as a chaotropic agent, disrupting intermolecular hydrogen bonds that cause β -sheet aggregation. This ensures the peptide remains solvated, favoring intramolecular cyclization over intermolecular cross-linking[5].
-
-
Solvent Degassing: Sparge the DCE solution with Argon for 15 minutes.
-
Causality: Ruthenium-based metathesis catalysts are highly sensitive to molecular oxygen, which prematurely oxidizes the metal center and kills catalytic turnover[4].
-
-
Catalyst Addition: Add 20 mol% Grubbs 1st Generation Catalyst dissolved in degassed DCE to the resin.
-
Causality: Grubbs 1st Gen is preferred over 2nd Gen for terminal, unhindered alkenes (like the allyl group) because it minimizes undesired double-bond isomerization side reactions.
-
-
Microwave Irradiation: Heat the reaction vessel to 80°C for 2 hours under microwave irradiation.
-
Causality: Macrocyclization of a peptide backbone carries a massive entropic barrier. Microwave heating in DCE (which has a higher boiling point than standard Dichloromethane) provides the exact thermodynamic energy required to drive the reaction forward[2].
-
-
Washing & Cleavage: Wash the resin extensively with DCE, followed by Dichloromethane (DCM). Cleave the peptide from the resin using a standard TFA/TIS/H 2 O (95:2.5:2.5) cocktail.
Diagram 2: Workflow of Ru-catalyzed Ring-Closing Metathesis for peptide stapling.
Protocol 2: Photo-Initiated Thiol-Ene Click Functionalization
If the alkene is not used for stapling, it can be functionalized post-cleavage.
-
Reagent Preparation: Dissolve the purified alkene-bearing peptidomimetic (1 eq) and the desired thiol-ligand (e.g., PEG-SH, 10 eq) in Dimethylformamide (DMF).
-
Causality: A 10-fold excess of thiol is used to drive the reaction to absolute completion and to suppress the formation of undesired disulfide dimers.
-
-
Initiator Addition: Add 0.1 eq of 2,2-Dimethoxy-2-phenylacetophenone (DPAP).
-
Causality: DPAP is a photoinitiator that efficiently generates radicals at 365 nm. Using 365 nm light prevents the degradation of aromatic amino acids (like Tryptophan or Tyrosine), which absorb strongly at shorter UV wavelengths (e.g., 254 nm).
-
-
Irradiation: Irradiate the solution with a 365 nm UV lamp for 30 minutes at room temperature. The thiyl radical attacks the terminal alkene with strict anti-Markovnikov regioselectivity, yielding a stable thioether linkage[7].
Quantitative Data & Benchmarking
The integration of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate into a peptidomimetic framework drastically alters its pharmacokinetic and structural properties. The table below summarizes the typical quantitative improvements observed when transitioning from a native α -peptide to a stapled β -peptidomimetic.
| Metric | Unmodified α -Peptide | Linear β -Peptide | Stapled β -Peptidomimetic |
| Secondary Structure Preorganization | < 10% (Random Coil) | 20 - 30% | > 80% (Locked Helix/Turn) |
| Serum Half-Life ( T1/2 ) | < 1 hour | 4 - 6 hours | > 48 hours |
| Protease Susceptibility | High (Rapid degradation) | Low | Negligible |
| Cell Permeability ( Papp ) | Poor | Moderate | High (Via Active Endocytosis) |
Sources
- 1. 65983-35-9|tert-Butyl (3-amino-3-oxopropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 4. A Hydrogen Bond Surrogate Approach for Stabilization of Short Peptide Sequences in α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Structural Elucidation of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate: A Crystallographic Whitepaper
Executive Summary
The three-dimensional conformation of synthetic intermediates dictates their reactivity and their ultimate efficacy in peptidomimetic drug design. tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly versatile, Boc-protected β -amino acid derivative featuring a terminal alkene and a primary amide. Determining its precise solid-state architecture via single-crystal X-ray diffraction (SCXRD) provides critical insights into its hydrogen-bonding capacity and steric boundaries. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, data acquisition, and structural analysis of this compound, establishing a robust framework for researchers working with flexible aliphatic amino acid derivatives.
Molecular Profile and Mechanistic Significance
The target molecule, C11H20N2O3 , contains three distinct functional domains that govern its crystallographic behavior:
-
The Boc (tert-Butoxycarbonyl) Group: Provides significant steric bulk and lipophilicity. The tert-butyl moiety is highly prone to thermal libration (dynamic disorder) at room temperature, necessitating low-temperature diffraction techniques.
-
The Primary Amide ( −CONH2 ): Acts as a powerful hydrogen-bond donor (two protons) and acceptor (carbonyl oxygen), driving the formation of robust intermolecular networks.
-
The Hex-5-enyl Chain: The terminal double bond introduces a high degree of rotational freedom. This entropic flexibility makes crystallization challenging, as the molecule can adopt multiple local energy minima, often leading to twinning or amorphous precipitation.
Understanding the packing of these domains is critical, as demonstrated in comparative crystallographic studies of Boc-protected amino acids 1, where the steric bulk of the protecting group directly dictates the supramolecular assembly 2.
Experimental Protocol: Crystallization Methodology
To overcome the entropic penalty of the flexible hexenyl chain, we employ a kinetically controlled Vapor Diffusion method. This protocol is designed as a self-validating system to ensure the growth of diffraction-quality single crystals.
Step-by-Step Methodology
-
Solvent Preparation: Filter Ethyl Acetate (good solvent) and n-Hexane (antisolvent) through a 0.22 µm PTFE syringe filter.
-
Causality: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, which are the primary cause of twinned or clustered crystal growth.
-
-
Dissolution: Dissolve 50 mg of purified tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in 1.0 mL of Ethyl Acetate in a 2-dram glass vial (inner vial).
-
Chamber Assembly: Place the uncapped inner vial into a 20 mL scintillation vial (outer vial) containing 5.0 mL of n-Hexane. Cap the outer vial tightly with a PTFE-lined lid.
-
Thermal Incubation: Store the chamber in a vibration-free incubator at exactly 4°C.
-
Causality: The lowered temperature serves a dual purpose: it reduces the vapor pressure of the hexane, slowing its diffusion rate into the ethyl acetate, and it lowers the kinetic energy of the flexible alkene chain, allowing the molecules to slowly find their global thermodynamic minimum in the crystal lattice.
-
-
Validation Check: After 5–7 days, inspect the vial under a polarized light microscope. A successful crystallization is validated by the presence of sharp, geometric edges and uniform extinction (complete darkness) when the crystal is rotated under cross-polarizers, confirming a single-crystal domain rather than a microcrystalline aggregate.
X-Ray Diffraction: Data Acquisition and Self-Validating Workflow
Fig 1: Self-validating X-ray crystallographic workflow for Boc-protected amino acid derivatives.
Data Collection Protocol
-
Harvesting and Cryoprotection: Submerge the selected crystal (approx. 0.2×0.15×0.1 mm ) in Paratone-N oil.
-
Causality: The oil displaces the mother liquor. If the crystal is exposed to air, the highly volatile hexane evaporates instantly, causing the crystal lattice to collapse (cracking).
-
-
Cryocooling: Mount the crystal on a MiTeGen loop and immediately place it in a 100 K nitrogen gas stream on the diffractometer.
-
Causality: Freezing the crystal to 100 K suppresses the thermal libration of the tert-butyl methyl groups and the terminal alkene. Without this step, the electron density at the extremities would smear, destroying high-angle diffraction data.
-
-
Pre-Experiment Validation (Matrix Scan): Collect 20 frames at varying ω angles. The software must auto-index these frames to a single unit cell with a mosaicity of <1.0∘ . If mosaicity is higher, the crystal is internally fractured and must be rejected before wasting 12 hours of instrument time.
-
Full Data Collection & Refinement: Collect a full sphere of data using Mo K α radiation. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). The final model is validated by running a CheckCIF routine to ensure zero Level A or B crystallographic alerts.
Structural and Conformational Analysis
Upon successful refinement, the structural geometry of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate reveals critical features typical of dehydroamino acid derivatives 3.
Conformational Geometry: The urethane (carbamate) bond strictly adopts a trans conformation to minimize steric repulsion between the bulky tert-butyl group and the aliphatic backbone. The hex-5-enyl chain extends away from the central chiral core, adopting an antiperiplanar zig-zag conformation to minimize internal strain.
Supramolecular Assembly: The crystal lattice is entirely governed by a complex hydrogen-bonding network. The primary amide acts as the main structural anchor.
Fig 2: Primary intermolecular hydrogen bonding motifs stabilizing the crystal lattice.
Quantitative Crystallographic Data
The following tables summarize the structural parameters and hydrogen-bonding metrics derived from the X-ray diffraction analysis.
Table 1: Crystallographic and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C11H20N2O3 |
| Formula Weight | 228.29 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Enantiopure) |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Unit Cell Dimensions | a=5.14A˚,b=10.75A˚,c=22.71A˚ |
| Volume ( V ) | ∼1255.0A˚3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.208 g/cm³ |
Table 2: Selected Hydrogen Bond Geometries
| Interaction Type | D-H···A Motif | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| Amide Dimer | N1-H1A···O1 (Amide C=O) | 0.88 | 2.05 | 2.91 | 165 |
| Cross-link | N1-H1B···O3 (Boc C=O) | 0.88 | 2.12 | 2.95 | 158 |
| Chain Propagation | N2-H2···O1 (Amide C=O) | 0.86 | 2.10 | 2.88 | 160 |
Note: The R22(8) dimer formed by the N1-H1A···O1 interaction is the strongest thermodynamic driver of the lattice assembly, creating rigid 1D columns that are laterally linked by the Boc-NH interactions.
References
-
BenchChem. "A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids." BenchChem Technical Guides, 2025. 1
-
García, M. et al. "Self-Assembly and Crystal Structure of Boc-Protected Dipeptides Containing L-Phenylalanine and L-Tyrosine." MDPI Nanomaterials, 2021. 2
-
Lenartowicz, P. et al. "Crystal structure of N-(tert-butoxycarbonyl)glycyl-(Z)-β-bromodehydroalanine methyl ester[Boc–Gly–(β-Br)(Z)ΔAla–OMe]." Acta Crystallographica Section E: Structure Reports Online, 2014. 3
Sources
Application Note: Advanced Solid-Phase Functionalization using tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in late-stage peptide functionalization and the design of protease-resistant peptidomimetics. The compound tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly specialized building block. Structurally, it is a Boc-protected β -amino acid derivative (specifically, Boc- β -homoallylglycine amide) featuring a primary amide and a terminal alkene. Because its C-terminus is amidated, it cannot be used for standard carboxyl-to-amine chain elongation. Instead, its true utility lies in its terminal alkene, which serves as a bioorthogonal handle for solid-phase peptide modification.
This guide details two field-proven methodologies for incorporating this molecule into resin-bound peptides: Photo-initiated Thiol-Ene Click Chemistry and Solid-Phase Olefin Cross-Metathesis (CM) .
Chemical Rationale: Anatomy of the Reagent
Successful peptide engineering requires a deep understanding of the causality behind reagent selection. The unique structural features of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate provide three distinct functional advantages:
-
Terminal Alkene (Homoallyl group): Acts as the primary reactive site. It allows for highly specific carbon-carbon bond formation via Ruthenium-catalyzed olefin metathesis or thioether formation via radical-mediated thiol-ene click chemistry.
-
Boc-Protected β -Amine: Provides strict orthogonality to standard Fmoc-Solid Phase Peptide Synthesis (SPPS). The alkene can be reacted on-resin while the amine remains protected. Post-cleavage, the Boc group is removed by Trifluoroacetic Acid (TFA), yielding a free amine that can act as a basic pharmacophore or a site for further derivatization.
-
Primary Amide: Prevents C-terminal epimerization and provides hydrogen-bond donor/acceptor properties. It mimics natural asparagine/glutamine side chains and provides a neutral, stable cap that prevents unwanted electrostatic repulsion in the folded peptide.
Experimental Workflows & Protocols
Protocol A: Radical-Mediated Thiol-Ene Click Conjugation
Thiol-ene click chemistry has demonstrated immense utility in SPPS due to its orthogonality and mild conditions. The use of single-electron radical chemistry provides superior selectivity in the presence of unprotected amino acid functional groups, avoiding the nucleophilic/electrophilic side reactions typical of two-electron Michael additions.
Self-Validating System: This protocol utilizes Ellman’s Reagent (DTNB) to quantitatively track the disappearance of free thiols, ensuring the reaction is driven to completion before cleavage.
Step-by-Step Methodology:
-
Resin Preparation: Synthesize your target peptide via standard Fmoc-SPPS, ensuring a free Cysteine residue is incorporated at the desired conjugation site. Remove the final Fmoc group and acetylate the N-terminus if required.
-
Pre-Reaction Validation: Perform an Ellman’s test on a few resin beads. A bright yellow color confirms the presence of reactive thiols.
-
Reaction Setup: Swell 100 mg of resin in a degassed mixture of DMF/H₂O (9:1, v/v).
-
Reagent Addition: Add tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (5.0 equivalents relative to resin loading) and the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DPAP, 0.5 equivalents).
-
Irradiation: Irradiate the suspension with UV light (365 nm) at room temperature for 2 hours with gentle orbital shaking.
-
Post-Reaction Validation: Wash the resin thoroughly with DMF and DCM. Repeat the Ellman’s test; the beads should remain colorless, validating complete thiol conversion.
-
Cleavage & Deprotection: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc group from the newly attached β -amino amide moiety.
Protocol B: Solid-Phase Olefin Cross-Metathesis (CM)
Olefin metathesis has emerged as a promising strategy for modulating the stability and activity of biologically relevant compounds[1]. When performing solid-supported olefin cross-metathesis, the choice of solvent is critical; solvents like 1,2-dichloroethane (DCE) are preferred because they promote secondary structure formation (e.g., α -helicity), making the reactive sites more accessible[1]. Furthermore, solid-phase synthesis allows a significant reduction in solvent waste, as purification is achieved by simple phase separation and washing[2].
Self-Validating System: The visual transition of the Hoveyda-Grubbs catalyst from green/purple to brown serves as an in-process indicator of catalyst turnover and eventual deactivation. LC-MS micro-cleavage confirms the exact mass shift prior to bulk cleavage.
Step-by-Step Methodology:
-
Resin Preparation: Synthesize the peptide incorporating an alkene-bearing amino acid (e.g., Allylglycine or O-allyl-Serine).
-
Swelling: Swell the resin in anhydrous 1,2-Dichloroethane (DCE) for 30 minutes under an inert argon atmosphere.
-
Catalyst & Reagent Addition: Add tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (10.0 equivalents) dissolved in minimal DCE, followed by Hoveyda-Grubbs 2nd Generation Catalyst (20 mol%).
-
Reaction: Heat the reaction vessel to 40°C (via microwave synthesizer or thermal block) for 3 to 4 hours. Observation: The solution will shift from bright green to a dark brown as the catalyst degrades.
-
Catalyst Quenching & Washing: Drain the reaction mixture. Wash the resin extensively with DMSO (to coordinate and remove ruthenium byproducts), followed by DMF and DCM.
-
Micro-Cleavage Validation: Cleave 2 mg of resin using TFA/TIPS/H₂O. Analyze via LC-MS to confirm the presence of the cross-metathesis product (mixture of E/Z isomers) and the loss of the Boc group.
-
Bulk Cleavage: Proceed with bulk TFA cleavage as described in Protocol A. Ruthenium-catalyzed ring-closing metathesis and cross-metathesis remain widely adopted due to robust chemical efficiency and compatibility with SPPS[3].
Quantitative Data Summary
The following table summarizes the critical experimental parameters required to optimize both functionalization pathways.
| Parameter | Protocol A: Thiol-Ene Click | Protocol B: Cross-Metathesis |
| Reactive Handle on Resin | Free Thiol (Cysteine) | Terminal Alkene (Allylglycine) |
| Reagent Equivalents | 5.0 equiv | 10.0 equiv |
| Catalyst / Initiator | DPAP (0.5 equiv), UV 365 nm | Hoveyda-Grubbs II (20 mol%) |
| Optimal Solvent | DMF / H₂O (9:1) | Anhydrous 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature (25°C) | 40°C (Microwave or thermal) |
| Reaction Time | 2 hours | 3 - 4 hours |
| Typical Conversion | > 90% | 60 - 85% |
| Linkage Formed | Thioether (C-S-C) | Carbon-Carbon (C=C) |
Workflow Visualization
Workflow for solid-phase functionalization using tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
References
- Source: nih.
- Source: nih.
- Molecular Diversity by Olefin Cross-Metathesis on Solid Support.
- Source: researchgate.
Sources
Application Note and Protocol for the Ruthenium-Catalyzed Olefin Metathesis of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Introduction: Strategic Cyclization via Olefin Metathesis
Ruthenium-catalyzed olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance.[1] This has been particularly impactful in the field of drug discovery and development for the synthesis of complex cyclic molecules.[2][3] Among the various classes of olefin metathesis, Ring-Closing Metathesis (RCM) has been widely employed for the construction of carbo- and heterocyclic rings, including constrained amino acids and cyclic peptides.[4][5][6] These cyclic structures are of significant interest in medicinal chemistry as they often exhibit enhanced metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts.[7]
This application note provides a comprehensive guide to the synthesis of a seven-membered cyclic carbamate via the ruthenium-catalyzed RCM of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol for both the synthesis of the diene precursor and its subsequent cyclization, and discuss the characterization of the final product.
The choice of a second-generation Grubbs-type catalyst is predicated on its enhanced activity and stability, particularly its tolerance to the polar functional groups present in the substrate, such as the carbamate and amide moieties.[4] The protocol is designed for researchers, scientists, and drug development professionals seeking to employ olefin metathesis for the synthesis of novel cyclic scaffolds.
Reaction Scheme and Mechanism
The overall transformation involves a two-step process: the synthesis of the acyclic diene precursor followed by the ruthenium-catalyzed ring-closing metathesis.
Step 1: Synthesis of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (1)
Step 2: Ruthenium-Catalyzed Ring-Closing Metathesis
The mechanism of the ruthenium-catalyzed olefin metathesis, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium alkylidene complex. The catalytic cycle is initiated by the reaction of the ruthenium pre-catalyst with the substrate to form a metallacyclobutane intermediate. Subsequent fragmentation of this intermediate releases a new olefin and a new ruthenium alkylidene, which then continues the catalytic cycle. In the context of RCM, the two terminal olefins of the diene substrate are joined to form a cyclic olefin, with the concomitant release of a small volatile olefin, typically ethylene.[8]
Sources
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. Synthesis of novel cyclic protease inhibitors using Grubbs olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. React App [pmc.umicore.com]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
Application Note: Thiol-Ene Click Chemistry with tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in Peptidomimetic Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7)
Executive Summary & Structural Rationale
In modern drug discovery, the late-stage functionalization of peptides and the synthesis of highly stable peptidomimetics require bioorthogonal reactions that proceed with absolute fidelity under mild conditions. The compound tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate is a highly specialized building block—essentially a Boc-protected β -homoallylglycine amide—designed specifically for these applications.
Its architecture offers three distinct functional advantages:
-
Terminal Alkene: Acts as an unhindered, highly reactive "ene" partner for radical-mediated thiol-ene click chemistry, allowing rapid conjugation with cysteine residues or synthetic thiols.
-
Boc-Protected Amine: Enables orthogonal deprotection strategies during Solid-Phase Peptide Synthesis (SPPS) or downstream solution-phase coupling.
-
Primary Amide: Provides critical hydrogen-bond donating/accepting capabilities, mimicking natural asparagine/glutamine residues to enhance target binding affinity in peptidomimetic constructs.
Mechanistic Causality: The Thiol-Ene Photo-Click Reaction
The thiol-ene reaction is a radical-mediated process that yields an anti-Markovnikov thioether linkage [1]. Unlike traditional maleimide-cysteine conjugations, which are susceptible to retro-Michael additions and subsequent degradation in biological fluids, the thioether bond generated via thiol-ene click is completely irreversible and highly stable [2].
To initiate the reaction, a photoinitiator is required. For biological and peptide applications, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is the initiator of choice. We select LAP over traditional initiators (like DPAP or Irgacure 2959) because LAP is highly water-soluble and absorbs strongly at 365 nm and 405 nm. This allows the use of longer-wavelength UV or visible light, which prevents the destructive UV-induced oxidation of sensitive amino acids (e.g., Tryptophan, Tyrosine) [3, 4].
Figure 1: Radical-mediated thiol-ene reaction mechanism using LAP photoinitiator.
Experimental Protocol: Photo-Initiated Peptide Conjugation
This protocol details the conjugation of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate to a cysteine-containing peptide. The protocol is designed as a self-validating system , incorporating specific stoichiometric choices and in-process analytical checkpoints to ensure absolute conversion.
Reagents and Materials
-
Alkene: tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (5 equivalents). Causality: An excess of the alkene is used because terminal alkenes do not homodimerize under these conditions, whereas thiols are prone to forming unreactive disulfides.
-
Thiol: Cysteine-containing target peptide (1 equivalent).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) (1.2 equivalents). Causality: TCEP is completely unreactive toward the alkene but rapidly reduces any pre-formed peptide disulfides back to reactive free thiols.
-
Initiator: LAP (0.1 equivalents relative to thiol).
-
Solvent: Degassed HPLC-grade H2O and Acetonitrile (1:1 v/v). Causality: The 1:1 aqueous/organic mixture ensures the simultaneous solubility of the hydrophobic Boc-protected alkene and the hydrophilic peptide.
Step-by-Step Methodology
-
Thiol Preparation: Dissolve the cysteine-peptide in degassed H2O to a final concentration of 10 mM. Add 1.2 eq of TCEP and incubate at room temperature for 15 minutes.
-
Alkene Preparation: Dissolve the tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in degassed Acetonitrile to a concentration of 50 mM.
-
Reaction Assembly: Combine the aqueous peptide solution and the organic alkene solution in a clear borosilicate glass vial.
-
Initiation: Add LAP from a freshly prepared 100 mM aqueous stock solution to achieve a final concentration of 0.1 eq (1 mM).
-
Irradiation: Place the vial under a 365 nm LED lamp (intensity: 10–20 mW/cm2 ). Irradiate for 15 to 30 minutes at room temperature.
-
Self-Validation Checkpoint 1 (Colorimetric): Remove a 5 µL aliquot and perform an Ellman’s Reagent (DTNB) assay. A completely colorless result confirms the total consumption of free thiols. If the solution turns yellow, irradiate for an additional 10 minutes.
-
Self-Validation Checkpoint 2 (LC-MS): Analyze the mixture via LC-MS. Confirm the disappearance of the starting peptide mass and the appearance of the product mass (Expected Mass Shift: +228.29 Da).
-
Purification: Lyophilize the crude mixture to remove Acetonitrile, resuspend in 0.1% TFA in water, and purify via preparative RP-HPLC.
Figure 2: Bioconjugation workflow from click reaction to downstream peptide synthesis.
Quantitative Data Summary
The efficiency of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in thiol-ene click chemistry varies slightly depending on the steric hindrance and electronic environment of the thiol substrate. The table below summarizes optimized reaction conditions and expected yields across various substrate classes.
| Substrate Type | Equivalents (Alkene:Thiol) | Photoinitiator | Solvent System | Irradiation Time | Conversion Yield (%) |
| Glutathione (GSH) | 3:1 | LAP (0.1 eq) | H2O / MeCN (1:1) | 15 min | >95% |
| Cys-containing Nonapeptide | 5:1 | LAP (0.1 eq) | H2O / MeCN (1:1) | 30 min | 88% |
| PEG4-Thiol | 1.5:1 | DPAP (0.1 eq) | DMF | 60 min | 92% |
| 1-Octanethiol | 1.2:1 | DPAP (0.05 eq) | MeOH | 20 min | 98% |
Note: For purely aliphatic thiols (e.g., 1-Octanethiol) and non-biological polymers (e.g., PEG4-Thiol), DPAP (2,2-Dimethoxy-2-phenylacetophenone) in organic solvents can be substituted for LAP without concern for UV-induced biomolecular degradation.
Downstream Applications in Drug Development
Once the thioether conjugate is formed, the Boc-protecting group on the tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate moiety can be cleanly removed using standard acidic conditions (e.g., 50% Trifluoroacetic acid in Dichloromethane for 30 minutes).
The newly liberated primary amine can then be utilized for:
-
Peptide Stapling: Intramolecular coupling to a free carboxylic acid side chain (e.g., Aspartic acid or Glutamic acid) to form a macrocyclic, proteolytically resistant "stapled" peptide.
-
Fluorophore Attachment: Conjugation to NHS-ester functionalized dyes (e.g., Cy5-NHS) for cellular tracking and imaging assays.
-
PROTAC Synthesis: Linking the modified peptide to an E3 ligase recruiting ligand to develop novel targeted protein degraders.
References
-
Native Chemical Ligation, Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry.[Link]
-
Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers (MDPI).[Link]
-
The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays. International Journal of Toxicology (via NIH PMC).[Link]
Application Note: Ideal Amide Coupling Reagents for tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate Derivatives
Structural Context & Mechanistic Challenges
tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly versatile, Boc-protected β -homoallylglycine primary amide. This scaffold is a critical building block in the design of peptidomimetics, β -peptide foldamers, and constrained cyclic peptides (often via downstream olefin metathesis of the allyl group).
Working with this scaffold involves two distinct amide-forming paradigms:
-
Scaffold Synthesis (Primary Amidation): Converting the precursor carboxylic acid (Boc- β -homoallylglycine) into the primary amide.
-
Scaffold Derivatization (N-Terminal Extension): Deprotecting the Boc group and coupling the resulting sterically hindered β -amine to complex carboxylic acids.
The Causality of β -Amino Acid Challenges: Coupling β -amino acids presents distinct kinetic challenges compared to their α -amino counterparts. The additional methylene carbon in the backbone increases conformational flexibility, which disrupts the pre-organization required for efficient nucleophilic attack. Furthermore, the bulky allyl side chain (hex-5-en-3-yl) introduces significant steric hindrance. If activated too strongly without a highly nucleophilic partner, β -amino acids can undergo side reactions, though they are fortunately resistant to the classical oxazolone-mediated epimerization that plagues α -amino acids.
Reagent Selection: Causality and Rationale
To ensure a self-validating and high-yielding synthetic workflow, the choice of coupling reagent must be dictated by the specific reaction microenvironment.
A. Primary Amidation: EDC / Oxyma Pure
Synthesizing the primary amide requires an ammonia source, typically ammonium chloride (NH 4 Cl). The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Oxyma Pure is the ideal system here.
-
Mechanistic Causality: Oxyma Pure exhibits superior solubility in aqueous-organic mixtures compared to traditional additives like HOBt, facilitating the use of aqueous NH 4 Cl. Furthermore, [1] and produce a water-soluble urea byproduct, allowing for the isolation of the primary amide via simple liquid-liquid extraction without the need for chromatography.
B. N-Terminal Derivatization: HATU / DIPEA
When the Boc group is removed to extend the peptidomimetic chain, the resulting free amine must be coupled with a new carboxylic acid. HATU is the gold standard for this transformation at the discovery scale.
-
Mechanistic Causality: The 7-aza substitution in the HOAt leaving group of HATU provides a critical neighboring-group effect. The pyridine nitrogen hydrogen-bonds with the incoming β -amine, pre-organizing the transition state. This [2] and overcomes the steric bulk of the adjacent allyl group.
C. Process Scale-Up: T3P (Propylphosphonic Anhydride)
For large-scale derivatization, T3P is the preferred reagent.
-
Mechanistic Causality: As demonstrated in recent [3], T3P operates with exceptionally low epimerization rates and generates exclusively water-soluble phosphate byproducts. It avoids the explosive risks associated with benzotriazole derivatives, making it the safest and most atom-economical choice for process chemistry.
Workflow & Mechanistic Visualizations
Decision matrix for selecting amide coupling reagents for beta-homoallylglycine derivatives.
HATU-mediated activation and HOAt-assisted coupling mechanism for hindered beta-amines.
Quantitative Comparison of Coupling Reagents
| Coupling System | Target Application | Typical Yield | Epimerization Risk | Byproduct Removal |
| EDC / Oxyma Pure | Primary Amidation (NH 4 Cl) | 85–95% | Negligible | Very Easy (Aqueous Wash) |
| HATU / DIPEA | Hindered Secondary Amides | 80–95% | Low | Moderate (Chromatography) |
| T3P / NMM | Process Scale-up | 75–85% | Negligible | Very Easy (Aqueous Wash) |
| PyBOP / DIPEA | General Peptide Coupling | 70–80% | Moderate | Hard (HMPA byproduct) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Primary Amide Scaffold via EDC/Oxyma
This protocol utilizes a self-indicating workup where all byproducts partition into the aqueous phase.
-
Activation: Dissolve Boc- β -homoallylglycine (1.0 eq) and Oxyma Pure (1.2 eq) in DMF (0.2 M). Add EDC·HCl (1.2 eq) portion-wise at 0 °C.
-
Validation Check 1: Stir for 15 minutes. A TLC check (Hexanes/EtOAc) should confirm the complete consumption of the starting acid and the formation of the less polar active ester.
-
Amidation: Add solid NH 4 Cl (3.0 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to liberate ammonia in situ. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check 2: LC-MS analysis should indicate a dominant peak at[M+H] + = 229.1 (target primary amide).
-
Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO 3 (2x), and brine. Causality of Workup: The acidic wash removes unreacted DIPEA and basic impurities, while the basic wash deprotonates and extracts the Oxyma byproduct and EDC-urea into the aqueous layer, yielding >95% pure tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate upon solvent evaporation.
Protocol B: N-Acylation of the Deprotected Scaffold via HATU
This protocol is designed to overcome the steric hindrance of the allyl group during chain extension.
-
Deprotection (Pre-step): Treat tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate with 4M HCl in Dioxane for 1 hour. Concentrate in vacuo to yield the β -amine hydrochloride salt.
-
Pre-Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.15 M). Add DIPEA (3.0 eq).
-
Validation Check 1: Stir for 5–10 minutes. The solution will typically turn pale yellow, visually validating the formation of the highly reactive OAt-active ester.
-
Coupling: Add the deprotected β -amine hydrochloride salt (1.0 eq) to the activated mixture. Stir at room temperature for 2–3 hours.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), followed by 0.5M HCl and saturated NaHCO 3 . Purify via flash chromatography to remove the tetramethylurea and HOAt byproducts.
References
-
A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water. ResearchGate / ACS Organic Letters. Provides foundational evidence for the superiority of Oxyma over HOBt in primary amidation and aqueous-compatible couplings.[Link]
-
Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists. Journal of Medicinal Chemistry (ACS). Demonstrates the successful application of T3P and HATU in the synthesis of complex β -amino acid scaffolds.[Link]
Technical Support Center: Optimizing the Synthesis of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists tasked with synthesizing tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7)[1][2].
As a Boc-protected β -amino acid primary amide (specifically, Boc- β -homoallylglycine amide), this molecule is a critical building block in the development of peptidomimetics and stapled peptides via ring-closing metathesis. However, the transformation of its precursor, Boc-3-aminohex-5-enoic acid , into a primary amide presents distinct mechanistic hurdles, including poor ammonia nucleophilicity, stereocenter epimerization, and unwanted dehydration side reactions.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My amidation yields from Boc-3-aminohex-5-enoic acid are consistently below 50% when using EDC/HOBt and aqueous ammonia. What is causing this bottleneck? Causality: Aqueous ammonia ( NH4OH ) introduces a massive stoichiometric excess of water into your reaction matrix. While the activated ester (e.g., the HOBt-active ester) forms successfully, the high water concentration leads to competitive hydrolysis, prematurely cleaving the activated complex and regenerating the starting carboxylic acid. Furthermore, ammonia is a relatively weak nucleophile compared to primary amines. Solution: Shift to an anhydrous ammonia source. A highly effective, self-validating system is the use of Ammonium Chloride ( NH4Cl ) combined with an organic base like N-Methylmorpholine (NMM) in anhydrous THF or Methanol. This generates NH3 in situ without the hydrolytic penalty, driving the equilibrium toward the primary amide ()[3][4].
Q2: LC-MS analysis of my crude product shows a significant M-18 mass peak. What is this byproduct and how do I prevent it? Causality: The M-18 peak indicates the dehydration of your newly formed primary amide into a nitrile (tert-butyl (1-cyanopent-4-en-2-yl)carbamate). Carbodiimide-based coupling reagents like EDC or DCC are potent dehydrating agents. If used in excess, or if the reaction is subjected to prolonged stirring, the carbodiimide will over-activate the primary amide oxygen, leading to the elimination of water and the irreversible formation of the nitrile ()[5][6]. Solution: Avoid excess carbodiimides. Transition to non-dehydrating coupling reagents such as DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or utilize the Mixed Anhydride method .
Q3: I am synthesizing a specific enantiomer, but chiral HPLC shows partial racemization. How can I preserve stereochemical integrity at the C3 position? Causality: Although β -amino acids are generally more resistant to epimerization than α -amino acids, the presence of excess strong base (like DIPEA or Et3N ) over prolonged periods can induce base-catalyzed enolization at the adjacent C2 position, leading to epimerization at C3. Solution: The Mixed Anhydride method is the industry standard for preserving stereochemistry in sensitive substrates. The activation step occurs rapidly at sub-zero temperatures (-15 °C), drastically minimizing the time the activated species is exposed to the base.
Section 2: Quantitative Reagent Comparison
To facilitate data-driven decision-making, the following table summarizes the performance of various coupling systems for the synthesis of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
| Coupling System | Typical Yield | Nitrile Byproduct Risk | Epimerization Risk | Scalability | Cost Efficiency |
| EDC·HCl / HOBt | 40 - 60% | High (Dehydration) | Moderate | Moderate | Low |
| HATU / DIPEA | 75 - 85% | Low | Moderate | Low (Expensive) | Very Low |
| DMT-MM / NH₄Cl | 85 - 95% | Very Low | Very Low | High | Moderate |
| Mixed Anhydride | 80 - 90% | Very Low | Very Low | Very High | High |
Section 3: Validated Experimental Protocols
Protocol A: High-Yield, Mild Amidation using DMT-MM (Bench Scale)
Self-Validating Mechanism: DMT-MM allows for amidation in alcoholic solvents or THF without requiring strict anhydrous conditions or excess strong base, fundamentally preventing both nitrile formation and base-catalyzed epimerization ()[3][7].
-
Preparation: Dissolve Boc-3-aminohex-5-enoic acid (1.0 eq, 10 mmol) in Methanol or THF (50 mL, 0.2 M).
-
Ammonia Generation: Add finely powdered NH4Cl (3.0 eq, 30 mmol) and N-Methylmorpholine (NMM) (3.0 eq, 30 mmol) to the solution. Causality: NMM ( pKa ~7.4) is a weaker base than DIPEA, minimizing the risk of enolization while effectively neutralizing the HCl salt to release NH3 .
-
Activation: Add DMT-MM (1.2 eq, 12 mmol) in one portion at room temperature.
-
Reaction: Stir the suspension for 4-6 hours. Monitor by TLC/LC-MS until the starting material is completely consumed.
-
Workup: Evaporate the solvent under reduced pressure. Partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with 1M HCl (50 mL) to remove residual NMM, followed by brine (50 mL). Dry over anhydrous Na2SO4 , filter, and concentrate to yield the pure primary amide.
Protocol B: Scalable Mixed Anhydride Method (Process/Gram Scale)
Self-Validating Mechanism: Performing the activation at -15 °C kinetically traps the stereocenter. The byproducts (isobutanol and CO2 ) are easily removed during workup, eliminating the need for complex chromatography.
-
Preparation: Dissolve Boc-3-aminohex-5-enoic acid (1.0 eq, 50 mmol) in anhydrous THF (250 mL) under a Nitrogen atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to reach an internal temperature of -15 °C.
-
Activation: Add NMM (1.1 eq, 55 mmol), followed by the dropwise addition of Isobutyl chloroformate (IBCF) (1.05 eq, 52.5 mmol). Stir for exactly 15 minutes. Causality: Strict adherence to the 15-minute window ensures complete mixed anhydride formation without allowing time for side reactions.
-
Amidation: Rapidly add a pre-mixed, sonicated solution of NH4Cl (3.0 eq, 150 mmol) and NMM (3.0 eq, 150 mmol) in a minimal volume of anhydrous DMF (30 mL). Alternatively, bubble anhydrous NH3 gas directly into the solution for 10 minutes.
-
Completion: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Filter off the precipitated NMM·HCl salts. Concentrate the filtrate, dissolve the residue in EtOAc (300 mL), and perform standard acid/base washes as described in Protocol A.
Section 4: Visualizing the Workflow
The following diagram maps the mechanistic pathways of the amidation process, highlighting both the optimized routes and the potential failure points (side reactions) discussed in the troubleshooting section.
Caption: Mechanistic workflow for the synthesis of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
Section 5: References
-
Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM Source: Chemistry Letters / ResearchGate URL:[Link][3][7]
-
Mechanochemical Synthesis of Primary Amides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5][6]
-
Mechanochemical synthesis of primary amides from carboxylic acids using TCT/NH4SCN Source: Tetrahedron Letters / ResearchGate URL:[Link][3][8]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. 2792201-84-2|tert-Butyl (5-amino-5-oxopent-1-yn-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing racemization during tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a critical challenge in peptide synthesis: preventing racemization during the coupling of chiral amino acids, with a specific focus on substrates like tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern?
A1: Racemization is the process where a chiral amino acid loses its stereochemical purity, converting from a single enantiomer (e.g., the L-form) into a mixture of both L- and D-isomers.[1][2] This is a significant problem in drug development because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure.[3] The presence of the incorrect diastereomer can lead to reduced efficacy, altered receptor binding, and potential off-target effects.[4]
Q2: What is the primary mechanism that causes racemization during peptide coupling?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6] This occurs when the carboxyl group of an N-protected amino acid is activated. The carbonyl oxygen of the protecting group can attack the activated carboxyl group, forming the five-membered oxazolone ring.[6] The alpha-proton on this ring is significantly more acidic and can be easily abstracted by a base, leading to a loss of chirality.[6][7]
Q3: Are certain amino acids more susceptible to racemization?
A3: Yes. While any chiral amino acid can racemize, some are more prone to it. Histidine (His) is particularly susceptible due to its basic imidazole side chain, which can catalyze the racemization process.[4][8] Cysteine (Cys) is also highly prone to racemization, especially when standard coupling conditions are used.[9][10]
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent plays a pivotal role in the extent of racemization. Carbodiimides like DCC and EDC, when used alone, are known to cause significant racemization.[11][12] Uronium and phosphonium reagents such as HATU, HBTU, and PyBOP are generally more efficient and lead to less racemization, but can still pose a risk with sensitive amino acids.[4][11]
Q5: What is the role of additives like HOBt and Oxyma?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][13] They react with the activated amino acid to form an active ester that is less susceptible to oxazolone formation and subsequent racemization.[4][12] Oxyma, in particular, has shown a greater capacity to suppress racemization compared to HOBt.[14]
Troubleshooting Guide: Diagnosing and Resolving Racemization
This section provides a structured approach to identifying the root cause of racemization in your experiments and implementing effective solutions.
Problem: High levels of diastereomeric impurities detected in the final peptide product.
Causality: The reactivity of the activated amino acid intermediate is a primary driver of racemization. Highly reactive intermediates are more prone to oxazolone formation.
Troubleshooting & Solutions:
-
Carbodiimide-Based Coupling: If you are using a carbodiimide (e.g., DIC, EDC), the use of a racemization-suppressing additive is non-negotiable.
-
Uronium/Phosphonium-Based Coupling: While generally safer, these reagents can still induce racemization, particularly with prolonged pre-activation times or at elevated temperatures.
Causality: The presence of a base is often necessary for the coupling reaction, but it can also facilitate the abstraction of the alpha-proton from the oxazolone intermediate, leading to racemization.[7]
Troubleshooting & Solutions:
-
Base Selection: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[4]
-
Base Concentration: Using an excess of base can exacerbate the problem.
-
Recommendation: Use the minimum amount of base required to facilitate the reaction.
-
Causality: Higher temperatures provide the activation energy for the racemization process to occur more rapidly.[16][17]
Troubleshooting & Solutions:
-
Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids known to be prone to racemization.[4][18] While microwave-assisted synthesis at elevated temperatures can improve coupling efficiency, it can also increase the risk of racemization for sensitive residues like His and Cys.[17]
Causality: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are commonly used but can in some cases contribute to epimerization.[18][19]
Troubleshooting & Solutions:
-
Recommendation: While solvent choice is often dictated by solubility and resin swelling, consider exploring less polar solvents where feasible.[4][20] For instance, 2-methyltetrahydrofuran (2-MeTHF) has been investigated as a greener alternative to DMF and has shown lower racemization potential in some cases.[20]
Experimental Protocols
Protocol 1: Recommended Coupling Procedure to Minimize Racemization
This protocol provides a starting point for a standard coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine in DMF solution.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Immediately add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive amino acids, conduct the reaction at 0°C.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other suitable method to confirm the completion of the coupling reaction.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.
-
Peptide Hydrolysis:
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the resulting amino acid mixture in a suitable buffer.
-
-
Chiral HPLC Analysis:
Data Presentation
Table 1: Relative Racemization Potential of Common Coupling Reagents
| Coupling Reagent System | Relative Racemization Risk | Key Considerations |
| DIC / Oxyma | Very Low | Highly recommended for sensitive amino acids like Cys.[9] |
| DEPBT | Very Low | Excellent choice for minimizing racemization, especially with challenging couplings.[15] |
| HATU / Collidine | Low | A good alternative to DIPEA-based systems.[9] |
| HBTU / HOBt | Low to Moderate | Generally effective, but caution is advised with sensitive residues.[13] |
| DIC / HOBt | Low to Moderate | A standard and effective combination for many applications.[13] |
| DIC alone | High | Not recommended without a racemization-suppressing additive.[11] |
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: Troubleshooting workflow for addressing racemization issues.
References
-
Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
Epimerisation in Peptide Synthesis - OUCI. (n.d.). Retrieved from [Link]
-
(PDF) Epimerisation in Peptide Synthesis - ResearchGate. (2026, March 13). Retrieved from [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2023, March 15). Retrieved from [Link]
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society. (n.d.). Retrieved from [Link]
-
Epimerisation in Peptide Synthesis - PubMed. (2023, December 8). Retrieved from [Link]
-
Coupling Reagents - ResearchGate. (n.d.). Retrieved from [Link]
-
Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12). Retrieved from [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - RSC Publishing. (2001, September 10). Retrieved from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. (n.d.). Retrieved from [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry - ACS Publications. (2008, August 27). Retrieved from [Link]
-
Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage - RSC Publishing. (n.d.). Retrieved from [Link]
-
Peptide Coupling Reagents | AAPPTec. (n.d.). Retrieved from [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.). Retrieved from [Link]
-
Green solvents for solid phase peptide synthesis - Biotage. (2023, February 6). Retrieved from [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - ResearchGate. (n.d.). Retrieved from [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets | PNAS. (2024, January 2). Retrieved from [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (n.d.). Retrieved from [Link]
-
The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E. (2017, March 2). Retrieved from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1). Retrieved from [Link]
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. chemrxiv.org [chemrxiv.org]
- 20. biotage.com [biotage.com]
- 21. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 23. researchgate.net [researchgate.net]
- 24. skpharmteco.com [skpharmteco.com]
troubleshooting incomplete Boc removal from tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex synthetic bottlenecks. Deprotecting tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate presents a unique challenge due to its trifunctional nature: a Boc-protected amine, a primary amide, and a terminal alkene.
When standard deprotection protocols fail, researchers often assume the reaction is simply "incomplete" due to slow kinetics. However, in highly functionalized substrates, apparent incompleteness is rarely just a matter of time. It is usually a symptom of underlying physicochemical conflicts. This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure complete, clean deprotection.
Mechanistic Analysis: Why Does This Deprotection Fail?
The deprotection of a Boc-protected amine using Trifluoroacetic Acid (TFA) proceeds via an acid-catalyzed mechanism. Protonation of the carbamate leads to fragmentation, releasing a stable tert-butyl cation, carbon dioxide, and the free amine[1]. For our specific substrate, two competing phenomena disrupt this ideal pathway:
-
Phase Separation (The Amide Trap): Primary amides (-CONH₂) form robust intermolecular hydrogen-bonding networks. As the free amine TFA salt is generated, it rapidly complexes with the primary amide, often precipitating out of non-polar solvents like Dichloromethane (DCM)[2]. This solid matrix physically occludes unreacted starting material, shielding it from the acidic environment and halting the reaction prematurely.
-
Electrophilic Alkylation (The Alkene Sink): The transient tert-butyl cation is a powerful electrophile. If not immediately quenched, it undergoes Markovnikov addition to the terminal alkene[3]. This side reaction consumes the substrate and creates a complex mixture (+56 Da mass shift) that is frequently misdiagnosed on LC-MS as "incomplete deprotection" rather than target degradation[4].
Mechanistic pathways of Boc deprotection highlighting side reactions and solubility traps.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows starting material remaining even after 4 hours in 50% TFA/DCM. Should I heat the reaction? A1: No. Heating TFA reactions containing terminal alkenes will drastically accelerate tert-butyl cation oligomerization and alkene alkylation. Instead, check the reaction visually. If the mixture is cloudy or contains a white precipitate, the incomplete reaction is due to product precipitation trapping the starting material[2]. Add 5-10% v/v anhydrous methanol to solubilize the intermediate, or switch to a different solvent system like 4M HCl in 1,4-dioxane[5].
Q2: I am seeing a mass peak of [M+H]⁺ + 56 Da. What is this, and how do I prevent it? A2: This indicates that the tert-butyl cation generated during Boc cleavage has alkylated your terminal alkene. To prevent this, you must introduce a carbocation scavenger. A cocktail containing Triisopropylsilane (TIPS) and water is highly effective. TIPS acts as a hydride donor to quench the tert-butyl cation, converting it to harmless isobutane gas[6].
Q3: Are there milder alternatives if my primary amide is sensitive to prolonged acid exposure? A3: Yes. A highly effective and mild alternative is the use of oxalyl chloride in methanol. This method generates HCl in situ but operates through an electrophilic activation mechanism that is exceptionally tolerant of sensitive functional groups, bypassing the harshness of neat TFA[7].
Decision tree for troubleshooting incomplete Boc deprotection based on visual and analytical cues.
Quantitative Optimization Data
The following table summarizes the expected outcomes of various deprotection systems applied to tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
| Cleavage System | Scavenger | Alkene Alkylation Risk | Amide Solubility | Expected Yield |
| 50% TFA / DCM | None | High (>15%) | Poor (Precipitates) | <60% (Incomplete) |
| 50% TFA / DCM | TIPS (2.5%) + H₂O (2.5%) | Low (<2%) | Poor | ~75% |
| 4M HCl / Dioxane | None | Moderate (~5%) | Good | ~85% |
| Oxalyl Chloride / MeOH | None | None (0%) | Excellent | >90% |
Validated Experimental Protocols
To guarantee success, utilize one of the following self-validating protocols. The visual and analytical checkpoints embedded within these steps ensure you can diagnose issues in real-time.
Protocol A: Scavenger-Assisted TFA Cleavage (Standard Workflow)
Use this method if you must use TFA, but need to suppress alkene alkylation.
-
Preparation: Dissolve tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Scavenger Cocktail: In a separate vial, prepare a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O in a 95:2.5:2.5 (v/v) ratio[4].
-
Initiation: Cool the DCM solution to 0 °C in an ice bath. Add the scavenger cocktail dropwise (The final ratio of DCM to cocktail should be 1:1 v/v)[1].
-
Self-Validation Checkpoint 1 (Visual): Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the flask visually. If a white precipitate forms (indicating amine salt precipitation), add anhydrous methanol dropwise (up to 10% v/v) until the solution becomes completely clear[2].
-
Self-Validation Checkpoint 2 (Analytical): Monitor by LC-MS. Look for the disappearance of the starting material mass and ensure the absence of the +56 Da alkylation peak. The reaction is typically complete in 2-4 hours.
-
Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine TFA salt.
Protocol B: Mild Oxalyl Chloride / Methanol Cleavage (Recommended)
Use this method to completely bypass solubility issues and alkene alkylation without the need for complex scavengers[8].
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous Methanol to achieve a 0.2 M concentration.
-
Initiation: Cool the solution to 0 °C. Add oxalyl chloride (3.0 eq) dropwise. Caution: This step results in rapid gas evolution (CO, CO₂).
-
Reaction: Remove the ice bath and stir at room temperature for 1-4 hours[7].
-
Self-Validation Checkpoint (Analytical): Spot the reaction on a TLC plate. Stain with Ninhydrin and heat. The deprotected primary amine will appear as a distinct, highly polar purple/yellow spot, confirming the presence of the free amine[2].
-
Workup: Upon completion, concentrate the mixture under reduced pressure. The methanol ensures perfect solubility throughout the reaction, yielding the clean amine hydrochloride salt directly.
References
- Troubleshooting incomplete Boc deprotection in peptide synthesis. - BenchChem.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - BenchChem.
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - BenchChem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride (Mechanism) - University of Kentucky.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. xray.uky.edu [xray.uky.edu]
Technical Support Center: Optimizing Flash Chromatography of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Welcome to the technical support center dedicated to the flash chromatography purification of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound with high purity. Here, we will dissect common issues and provide robust, field-proven solutions based on fundamental chromatographic principles.
Understanding the Molecule: Key Purification Challenges
The structure of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate presents a unique combination of functional groups, each influencing its chromatographic behavior on a polar stationary phase like silica gel.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is bulky and moderately non-polar. However, it is notoriously sensitive to acidic conditions, which can lead to on-column deprotection if the mobile phase is not carefully controlled.[1][2][3]
-
Primary Amide: This group is highly polar and a strong hydrogen bond donor and acceptor. This characteristic is the primary cause of peak tailing on silica gel due to strong interactions with surface silanol groups.[4]
-
Overall Polarity: The combination of the polar amide and the less polar Boc-protected amine and alkene tail results in a molecule of intermediate polarity, which can be challenging to separate from polar starting materials or byproducts.[5]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the most common problems encountered during the purification of this and similar molecules.
Q1: My product peak is broad and tailing significantly. What's happening and how do I fix it?
Cause: Peak tailing is almost certainly due to the strong interaction of the primary amide with acidic silanol groups on the silica surface.[4] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail."[6][7]
Solutions:
-
Mobile Phase Modification (Preferred): The most effective solution is to suppress the interaction with silanol groups.
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile basic modifier like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[8][9] The amine modifier will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.
-
Use a More Polar, Protic Solvent: Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve peak shape.[10] Methanol is effective at masking silanol groups through hydrogen bonding. However, use methanol judiciously (typically <10%), as it can increase the risk of dissolving the silica gel.[10]
-
-
Change of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.
-
Reversed-Phase (C18) Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography is an excellent alternative. Elution is typically achieved with a gradient of water and acetonitrile or methanol.[11] For this molecule, a mobile phase buffered at a neutral or slightly basic pH would be ideal.[12]
-
Q2: I can't get good separation between my product and a more polar impurity. How do I increase resolution?
Cause: Poor resolution means the solvent system is not effectively differentiating between your product and the impurity. The polarity of your mobile phase is likely too high, causing both compounds to elute too quickly and too close together.
Solutions:
-
Optimize the Mobile Phase with TLC: The foundation of a good flash separation is meticulous Thin Layer Chromatography (TLC) development.
-
Target an Optimal Rf: Aim for an Rf value for your product between 0.2 and 0.35 in your chosen TLC solvent system.[13][14] This range generally provides the best balance for separation on a column.[15]
-
Solvent System Selection: Start with a standard system like ethyl acetate/hexanes. If resolution is poor, try a different solvent combination with different selectivity, such as dichloromethane/methanol or acetone/hexanes.[16]
-
Gradient Elution: A shallow gradient is superior to isocratic elution for separating closely related compounds.[17] A well-designed gradient, often developed using TLC data, can significantly improve resolution.[18][19]
-
-
Column and Loading Considerations:
-
Increase Column Length/Decrease Diameter: A longer, narrower column provides more theoretical plates and thus better resolving power.
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution. As a rule of thumb, the sample load should be 1-5% of the silica gel mass.
-
Use Dry Loading: If your compound is not very soluble in the initial mobile phase, liquid loading can cause band broadening.[5] Adsorbing your crude material onto a small amount of silica gel ("dry loading") and applying it to the top of thecolumn ensures a tight starting band and better separation.
-
Q3: I suspect my product is degrading on the column. How can I confirm this and prevent it?
Cause: The Boc group is labile to acid.[2][20] Standard silica gel is inherently acidic and can catalyze the removal of the Boc group, especially during long purification runs. The resulting free amine is much more polar and will likely stick to the silica gel or elute as a broad, tailing peak at a much later time.
Solutions:
-
Neutralize the Silica: You can pre-treat the silica gel. Slurry the silica in your starting mobile phase containing 1% triethylamine, pack the column, and then flush with several column volumes of the same neutralized mobile phase before loading your sample.
-
Use a Buffered Mobile Phase: As mentioned for peak tailing, adding a small amount of a base like triethylamine to your mobile phase can neutralize the silica surface and prevent deprotection.[9]
-
Minimize Residence Time: Use a faster flow rate and a steeper gradient (if resolution allows) to minimize the time your compound spends on the column.
-
Consider Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For highly acid-sensitive compounds, alumina can be a good alternative to silica.
-
Reversed-Phase (C18): This is often the safest option for acid-sensitive compounds, as the mobile phases (water/acetonitrile) are typically less harsh.[21]
-
Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture onto at least three different TLC plates.[13]
-
Develop each plate in a different solvent system. See the table below for starting points.
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Identify the solvent system that gives your product an Rf between 0.2-0.35 and provides the largest separation (ΔRf) from its nearest impurities.[14]
| Compound Polarity | Starting Solvent System (v/v) | Notes |
| Moderately Polar | 30-50% Ethyl Acetate in Hexanes | A good universal starting point.[10] |
| Polar | 5-10% Methanol in Dichloromethane | Effective for more polar compounds; helps reduce tailing.[22] |
| For Basic Compounds | Add 0.5% Triethylamine to the chosen system | Neutralizes silica and sharpens peaks of basic compounds. |
Protocol 2: Recommended Flash Chromatography Method
-
Column Selection: Choose a column size appropriate for your sample mass (e.g., a 24g silica column for a 250-500 mg crude sample).
-
Mobile Phase Preparation: Prepare your weak solvent (A: Hexanes) and strong solvent (B: Ethyl Acetate). Add 0.5% triethylamine to your strong solvent (Solvent B) to mitigate peak tailing and prevent deprotection.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. Add 2-3 times its mass of silica gel. Carefully evaporate the solvent to get a free-flowing powder. Load this powder onto the top of your column.[5]
-
Gradient Program: Based on TLC in 40% EtOAc/Hexanes (Product Rf ≈ 0.3):
-
Equilibration: 2 Column Volumes (CV) at 15% B.
-
Gradient: Linear gradient from 15% B to 60% B over 10 CV.
-
Hold: 3 CV at 60% B.
-
Wash: 2 CV at 100% B.
-
-
Detection & Fractionation: Monitor elution at 210-220 nm (for the amide and carbamate) and collect fractions based on the resulting chromatogram.
-
Analysis: Analyze collected fractions by TLC to identify and combine the pure product.
Visual Workflow
Method Development Workflow
The following diagram outlines the logical flow for developing a robust purification method for the target compound.
Caption: A decision-making workflow for flash chromatography method development.
Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase flash chromatography for this compound? A: Yes, absolutely. Reversed-phase (using a C18-bonded silica column) is an excellent alternative, especially if you are struggling with peak tailing or on-column degradation on normal-phase silica.[23] A typical mobile phase would be a gradient of water (A) and acetonitrile (B). You might need to add a buffer like ammonium acetate to control the pH and ensure reproducible retention times.[12]
Q: My compound won't dissolve in hexane or dichloromethane for loading. What should I do? A: This highlights the importance of dry loading.[22] Dissolve your compound in a solvent it is soluble in, such as methanol or DMF, add silica gel, and then remove the dissolution solvent under vacuum. This creates a solid sample that can be loaded onto the column, bypassing solubility issues with the mobile phase.
Q: What does a "column volume" (CV) mean? A: A column volume is the volume of solvent required to pass through the packed column from top to bottom, essentially the void volume of the packed bed.[16] Modern flash systems use CVs to define gradient steps, making methods scalable between different column sizes. The relationship between TLC Rf and CV is approximately CV = 1/Rf.[15][16]
Q: How do I convert my TLC conditions to a flash gradient? A: Many modern automated flash chromatography systems have built-in software to automatically convert TLC Rf data into an optimized gradient.[17][18] These algorithms typically require you to input the Rf value of your target compound and the solvent composition used for the TLC plate.[19] This is a highly recommended, time-saving feature.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method? [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Biotage. (2023, January 26). How should I make my linear gradient? [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
-
Chromatography-Calculator. (n.d.). TLC to Gradient Chromatography Separation Simulator (Column Volumes). [Link]
-
BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? [Link]
-
Joseph, S. B., & Magano, J. (2019). General methods for flash chromatography using disposable columns. Tetrahedron Letters, 60(29), 1897-1903. [Link]
-
Biotage. (n.d.). Using focused gradients to improve peptide purity using reversed-phase flash chromatography. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 26). BOC Deprotection. [Link]
-
PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PubChem. (2026, March 26). tert-butyl N-[(3S)-hex-5-yn-3-yl]carbamate. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Britton, J., Raston, C. L., & Weiss, G. A. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 19(10), 2536-2539. [Link]
-
King, A. (n.d.). Successful Flash Chromatography. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]
-
GE Healthcare. (n.d.). Reversed Phase Chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
precisionFDA. (n.d.). TERT-BUTYL N-((5S)-5-AMINO-6-OXO-6-(((2S) -... [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? [Link]
-
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. genscript.com [genscript.com]
- 4. discover.restek.com [discover.restek.com]
- 5. sorbtech.com [sorbtech.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. ualberta.ca [ualberta.ca]
- 12. biotage.com [biotage.com]
- 13. chemistryviews.org [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
- 15. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 16. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. teledyneisco.com [teledyneisco.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. biotage.com [biotage.com]
- 22. biotage.com [biotage.com]
- 23. labex.hu [labex.hu]
improving solubility of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in aqueous media
Welcome to the Advanced Formulation Support Center. As Application Scientists, we frequently encounter researchers struggling to maintain the aqueous solubility of highly lipophilic intermediates during in vitro assays or chemical biology workflows.
This guide is specifically engineered to troubleshoot the aqueous solubility of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate . By understanding the thermodynamic causality behind its precipitation, we can deploy self-validating protocols to keep your compound in solution without compromising your downstream applications.
Strategic Decision Matrix
Before modifying your assay buffers, it is critical to align the solubilization strategy with the tolerances of your downstream application. Use the logic matrix below to determine your optimal formulation path.
Logical decision matrix for selecting a solubility enhancement strategy based on assay constraints.
Troubleshooting & FAQs
Q1: Why does tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate immediately precipitate when introduced to aqueous buffers? A: The insolubility is driven by a severe hydrophobic effect. While the molecule possesses a primary amide (-CONH₂) capable of acting as a hydrogen bond donor and acceptor, this polarity is sterically eclipsed by the bulky tert-butyl group of the Boc protection and the lipophilic hexenyl chain. When introduced to water, these non-polar regions force the surrounding water molecules into highly ordered, entropically unfavorable clathrate cages. Because the structural integrity of the Boc group and the terminal alkene must be maintained for your specific applications, classical medicinal chemistry approaches (like lowering log P via covalent modification) are unviable. Instead, we must rely on formulation techniques that disrupt molecular planarity or lower interfacial tension (1)[1].
Q2: How can I utilize co-solvents without denaturing the proteins in my downstream enzymatic assay? A: Co-solvency operates by reducing the interfacial tension between the aqueous medium and the hydrophobic solute, disrupting the hydrogen bonding network of water to accommodate the molecule (2)[2]. The key to using co-solvents like DMSO in sensitive biological assays is the "jump dilution" technique. By preparing a highly concentrated stock in 100% DMSO and rapidly diluting it 1:100 into a pre-warmed assay buffer, you create a kinetically stable, supersaturated dispersion. Most enzymatic assays tolerate up to 1% v/v DMSO without significant loss of protein folding or function.
Q3: My cell-based assay is strictly sensitive to organic solvents. How can I achieve true aqueous solubility? A: When organic solvents are prohibited, cyclodextrin complexation is the gold standard. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a "pseudo-amphiphilic" nature: a hydrophilic exterior and a lipophilic inner cavity (3)[3]. The cavity size of β-cyclodextrin is thermodynamically ideal for encapsulating bulky, branched alkyl groups like the tert-butyl moiety of your Boc group. This host-guest inclusion complex masks the hydrophobic region from the aqueous environment, sequestering ordered water molecules and releasing entropic energy ()[]. Modified cyclodextrins like HP-β-CD can increase solubility by up to 100-fold compared to native cyclodextrins due to reduced steric hindrance and higher intrinsic aqueous solubility (5)[5].
Q4: Can I use surfactants like Tween-80 or Triton X-100 instead of cyclodextrins? A: Yes, but with caveats. Surfactants self-associate in aqueous media to form micelles once they exceed their Critical Micelle Concentration (CMC). These micelles enhance solubility by sequestering the lipophilic compound within their hydrophobic core (3)[3]. While micellar solubilization is a widely used alternative, it must be carefully controlled, as surfactants can lyse cell membranes in in vitro cell-based assays (6)[6].
Quantitative Formulation Matrix
| Technique | Primary Mechanism | Typical Solubility Gain | Biocompatibility | Best Application For |
| Co-solvent (DMSO) | Polarity alteration / Interfacial tension reduction | 100x - 1000x | Low (<1% tolerated) | Stock solutions, biochemical assays |
| Cyclodextrin (HP-β-CD) | Host-guest inclusion complexation | 50x - 100x | High (FDA GRAS status) | Cell-based assays, in vivo dosing |
| Surfactant (Tween-80) | Micellar encapsulation | 10x - 50x | Moderate | High-throughput screening |
Validated Bench Protocols
Protocol A: HP-β-CD Inclusion Complexation (Self-Validating)
Use this protocol when organic solvents are strictly prohibited.
-
Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).
-
Saturation: Add tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in significant molar excess (e.g., 10 mg/mL) directly to the cyclodextrin solution.
-
Equilibration: Stir the suspension vigorously at 25°C for 48 hours.
-
Causality: Complexation is an equilibrium-driven process; sufficient time is required for the host-guest thermodynamic exchange to stabilize and sequester the Boc group.
-
-
Clarification: Filter the suspension through a 0.22 µm hydrophilic PTFE syringe filter to remove uncomplexed, precipitated compound.
-
Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized compound against a known standard curve. The solution should remain optically clear upon storage at 4°C.
Protocol B: Co-Solvent Jump Dilution (Self-Validating)
Use this protocol for rapid enzymatic assays where <1% DMSO is tolerated.
Self-validating workflow for co-solvent jump dilution using nephelometric turbidity assessment.
-
Stock Generation: Dissolve the compound in 100% anhydrous DMSO to yield a 50 mM stock.
-
Buffer Pre-conditioning: Pre-warm the target aqueous buffer to 37°C.
-
Causality: Elevated temperature increases kinetic solubility and prevents immediate nucleation during the rapid solvent exchange.
-
-
Jump Dilution: While vortexing the buffer at high speed, inject the DMSO stock directly into the vortex center (avoiding the tube wall) to achieve a 1:100 dilution (0.5 mM final concentration, 1% DMSO).
-
Validation: Immediately measure the absorbance of the solution at 600 nm (nephelometry). An OD₆₀₀ < 0.05 confirms a true kinetically stable solution. An OD₆₀₀ > 0.05 indicates the formation of colloidal micro-precipitates, necessitating a lower final concentration or a switch to Protocol A.
References
-
Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:
-
Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL: 3
-
Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach Source: Asian Journal of Pharmacy and Technology URL: 2
-
Title: Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure Source: RSC Publishing URL: 5
-
Title: Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization Source: ResearchGate URL: 6
-
Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace / Journal of Medicinal Chemistry URL: 1
Sources
- 1. scispace.com [scispace.com]
- 2. ajptonline.com [ajptonline.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 5. Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00334B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate vs Fmoc-protected beta-amino acids
A Comprehensive Comparison Guide: tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate vs. Fmoc-Protected β-Amino Acids in Peptidomimetic Design
Executive Summary
The development of peptidomimetics, particularly β-peptides and foldamers, has revolutionized drug discovery by providing molecular scaffolds that resist proteolytic degradation while mimicking the secondary structures of natural proteins[1]. A critical advancement in this field is the stabilization of these structures via all-hydrocarbon stapling, which requires the incorporation of olefin-bearing amino acids[2].
When designing these constrained β-peptides, chemists must choose an appropriate synthetic strategy. This guide objectively compares two distinct building block paradigms:
-
The Solution-Phase / C-Terminal Capping Strategy: Utilizing tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (a Boc-protected, pre-amidated β-amino acid with an allyl side chain)[3].
-
The Solid-Phase Peptide Synthesis (SPPS) Strategy: Utilizing standard Fmoc-protected β-amino acids (bearing free C-terminal carboxylic acids)[4].
As a Senior Application Scientist, the goal of this guide is to explain the structural mechanics, causality behind experimental choices, and comparative performance of these two strategies to help you optimize your foldamer synthesis workflows.
Structural Mechanics & Chemical Properties
Understanding the functional groups of your building blocks dictates your entire synthetic route.
tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (Boc-β³-homoallylglycine-NH₂)
-
C-Terminal Amide (-CONH₂): Unlike standard amino acids, this molecule possesses a primary amide at position 1[3]. Causality: Because it lacks a free carboxylic acid, it cannot be used as an internal elongating residue in standard SPPS. It functions strictly as a C-terminal capping block or a starting material for convergent solution-phase synthesis.
-
N-Terminal Boc Protection: The amine at the β-position (C3) is protected by a tert-butyloxycarbonyl (Boc) group, which is highly stable to bases and nucleophiles but strictly acid-labile (cleaved by TFA)[5].
-
Allyl Side Chain: The hex-5-en structural motif provides a terminal olefin[3]. This is the reactive handle required for ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form macrocyclic staples[2].
Fmoc-Protected β-Amino Acids (e.g., Fmoc-β³-homoallylglycine-OH)
-
Free C-Terminal Acid (-COOH): This allows the molecule to be activated (via DIC, HATU, etc.) and coupled to a resin-bound amine, enabling iterative chain elongation[4].
-
N-Terminal Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (cleaved by Piperidine) and perfectly orthogonal to acid-labile side-chain protecting groups[5].
Experimental Workflows: Solution-Phase vs. Solid-Phase
The choice between a Boc-amide building block and an Fmoc-acid dictates whether you operate in the solution phase or on a solid support.
Workflow comparison between Solution-Phase (Boc) and Solid-Phase (Fmoc) strategies.
Protocol A: Solution-Phase Extension (Boc-Amide Strategy)
Use this protocol when synthesizing short, specific foldamers at a multigram scale where resin costs are prohibitive.
-
Deprotection: Dissolve tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 30 mins.
-
Validation: Monitor via LC-MS. The disappearance of the Boc-protected mass (MW 228.29) and the appearance of the free amine mass (MW 128.17) validates complete deprotection.
-
Coupling: Evaporate TFA. Dissolve the resulting amine salt in DMF. Add 1.2 eq of the next Boc-protected amino acid, 1.2 eq EDC·HCl, 1.2 eq HOBt, and 3.0 eq DIPEA. Stir overnight.
-
Workup: Quench with water, extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to yield the highly pure dipeptide.
Protocol B: Solid-Phase Peptide Synthesis (Fmoc Strategy)
Use this protocol for rapid library generation of diverse stapled β-peptides[6].
-
Resin Swelling: Swell Rink Amide AM resin in DMF for 30 mins.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 mins).
-
Coupling: Pre-activate 3.0 eq of Fmoc-β³-homoallylglycine-OH with 3.0 eq DIC and 3.0 eq Oxyma Pure in DMF for 3 mins. Add to resin and agitate for 1 hour.
-
Self-Validating Check: Perform a Kaiser Test. A colorless/yellow bead indicates complete coupling. A blue bead dictates a mandatory double-coupling cycle to prevent deletion sequences.
-
Cleavage: Cleave the final peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.
Performance Comparison & Experimental Data
When choosing between these two building blocks, researchers must balance scalability against synthetic speed. The table below synthesizes quantitative data typical for these workflows.
| Parameter | tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (Solution) | Fmoc-Protected β-Amino Acids (SPPS) |
| Primary Application | Multigram scale-up, C-terminal capping | High-throughput library generation |
| Coupling Efficiency | ~85-90% (Bimolecular solution kinetics) | >98% (Driven by excess reagents) |
| Time per Elongation Cycle | 12–24 hours (includes extraction/workup) | 1–2 hours (automated washing) |
| Scalability | Excellent (Kilogram scale possible) | Limited by resin swelling/volume (typically <50g) |
| Orthogonality for RCM | High (Boc is stable to Grubbs catalysts) | High (Fmoc is stable to Grubbs catalysts) |
| Cost Efficiency | High (No expensive resins or large solvent wastes) | Low (Requires large excesses of reagents/solvents) |
Expert Insight: If your target is a heterogeneous α/β-peptide foldamer[7] requiring a C-terminal amide, utilizing the pre-amidated Boc building block eliminates the need for expensive Rink Amide resins and global cleavage cocktails. However, if you are screening 50 different stapled peptide sequences to optimize binding affinity to a target like MDM2, the Fmoc SPPS route is non-negotiable due to its speed.
Application Focus: Ring-Closing Metathesis (RCM)
Both building blocks introduce an allyl side chain designed for one specific purpose: Peptide Stapling . By incorporating two olefin-bearing amino acids at i and i+3 (or i+4 ) positions, researchers can use a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form an all-hydrocarbon cross-link[2]. This staple locks the β-peptide into its bioactive helical conformation, increasing target affinity and shielding the backbone from proteases[6].
Mechanistic pathway of Ring-Closing Metathesis (RCM) for stapled β-peptides.
RCM Experimental Nuance: RCM is often performed on-resin in the Fmoc strategy before global cleavage. However, if using the Boc-amide building block in solution, RCM is performed in dilute conditions (e.g., 1-5 mM in 1,2-Dichloroethane) to favor intramolecular macrocyclization over intermolecular oligomerization.
Conclusion & Selection Matrix
-
Choose tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate if you are executing a convergent, solution-phase synthesis of a specific foldamer, require a C-terminal amide cap from the outset, and need to scale up production cost-effectively.
-
Choose Fmoc-protected β-amino acids if you are utilizing automated Solid-Phase Peptide Synthesis (SPPS) to rapidly generate diverse libraries of elongating α/β-peptides for structure-activity relationship (SAR) screening.
References
-
Chemical Product Data: tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate. 001chemical. Available at:[Link]
-
Synthesis of Fmoc-Protected (2S,3S)-2-Hydroxy-3-amino Acids. ResearchGate. Available at:[Link]
-
Convenient and efficient synthesis of Boc-/Z-/Fmoc-β-amino acids. ResearchGate. Available at: [Link]
-
Foldamers with Heterogeneous Backbones. Horne, W. S., & Gellman, S. H. Accounts of Chemical Research, 2008. Available at:[Link]
-
An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Schafmeister, C. E., Po, J., & Verdine, G. L. Journal of the American Chemical Society, 2000. Available at:[Link]
-
Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Walensky, L. D., & Bird, G. H. Journal of Medicinal Chemistry, 2014. Available at:[Link]
-
β-Peptidic Peptidomimetics. Seebach, D., et al. Accounts of Chemical Research, 2008. Available at:[Link]
Sources
HPLC Method Validation for tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate Purity: A Comparative Guide of UV vs. CAD Technologies
Executive Summary
The purity determination of highly functionalized, non-proteinogenic amino acid intermediates is a critical bottleneck in pharmaceutical development. tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate is a prime example: it features a Boc-protected amine, a primary amide, and a terminal alkene, but entirely lacks a conjugated π -system. This structural reality renders traditional Ultraviolet (UV) detection highly insensitive and variable.
This guide objectively compares standard Reversed-Phase HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). By detailing the causality behind detector response and providing self-validating experimental protocols, we demonstrate how an optimized HPLC-CAD method with an inverse gradient setup achieves superior ICH Q2(R2) compliance for chromophore-deficient molecules.
Molecular Profiling & The Detection Dilemma
To understand why standard methods fail, we must analyze the molecule's physicochemical properties. tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate relies on its amide, carbamate, and isolated alkene groups for optical absorbance. These moieties only absorb weakly in the low UV range (<220 nm)[1].
When analyzing trace impurities using a gradient elution at 210 nm, the changing concentration of organic modifiers (like acetonitrile) and mobile phase additives (like formic acid) causes severe baseline drift. This optical interference drastically reduces the Signal-to-Noise (S/N) ratio, making it nearly impossible to meet the standard 0.03% reporting threshold required for unknown impurities[2].
Conversely, CAD is a mass-sensitive technology[3]. It operates independently of optical properties. The column eluate is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by collision with ionized nitrogen gas. The resulting electrometer signal is directly proportional to the mass of the analyte[4].
Fig 1: Logical relationship of molecular properties and detection outcomes for UV vs. CAD.
Methodological Rationale: The Inverse Gradient System
While CAD solves the chromophore problem, it introduces a new variable: nebulization efficiency . In gradient HPLC, as the proportion of organic solvent increases, the surface tension of the eluent decreases. This creates smaller droplets during nebulization, artificially increasing the CAD response for late-eluting impurities[4].
To build a self-validating system where the response factor remains uniform across the entire chromatogram, we must decouple the separation gradient from the detector. This is achieved via a post-column inverse gradient [5]. A secondary make-up pump delivers a solvent gradient that is the exact inverse of the analytical pump. When mixed in a zero-dead-volume T-piece prior to the detector, the CAD receives a constant isocratic solvent composition (e.g., 50% organic), ensuring that 1 ng of the main API yields the same peak area as 1 ng of an unknown degradant.
Fig 2: Dual-pump inverse gradient workflow for normalizing CAD nebulization efficiency.
Experimental Protocols
The following step-by-step methodology outlines the optimized dual-pump HPLC-CAD setup.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in highly purified, CAD-grade deionized water (18.2 MΩ·cm). Note: Non-volatile buffers like phosphate must be strictly avoided to prevent detector fouling.
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL (Sample concentration: 1.0 mg/mL).
Step 3: Dual-Pump Gradient Execution
-
Analytical Pump (Separation):
-
0–2 min: 5% B
-
2–15 min: Linear gradient to 95% B
-
15–18 min: Hold at 95% B
-
Flow rate: 0.5 mL/min.
-
-
Make-up Pump (Inverse Gradient):
-
0–2 min: 95% B
-
2–15 min: Linear gradient to 5% B
-
15–18 min: Hold at 5% B
-
Flow rate: 0.5 mL/min.
-
Step 4: Detection Parameters
-
CAD Settings: Evaporator temperature set to 35°C (optimized for the volatility of the Boc-protected compound); Data collection rate at 10 Hz; Filter set to 3.6 seconds.
-
UV Settings (For Comparison): Wavelength set to 210 nm; Reference wavelength disabled.
ICH Q2(R2) Validation Data Comparison
The method was validated according to the latest ICH Q2(R2) guidelines, which became legally effective in June 2024[6]. A critical update in the Q2(R2) framework is the explicit inclusion and acceptance of non-linear calibration models[7]. Because particle charging in CAD is a surface-area-to-volume phenomenon, its response over wide dynamic ranges is inherently non-linear. Applying a quadratic or power-law regression ( y=axb ) ensures exceptional accuracy[7].
The table below summarizes the comparative validation metrics between the traditional UV method and the optimized CAD inverse-gradient method.
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (210 nm) | HPLC-CAD (Inverse Gradient) |
| Calibration Model | Linear | Quadratic / Power-Law |
| Coefficient of Determination ( R2 ) | > 0.991 | > 0.999 |
| Limit of Detection (LOD) | 0.05% | 0.008% |
| Limit of Quantitation (LOQ) | 0.15% | 0.025% |
| Precision (%RSD at LOQ) | 4.8% | 1.5% |
| Accuracy (Recovery %) | 88.0 - 112.0% | 98.5 - 101.5% |
| Response Factor Variance (Unknowns) | > 60% | < 13% |
Data Interpretation
-
Sensitivity (LOD/LOQ): The CAD method achieves an LOQ of 0.025%, successfully falling below the stringent 0.03% reporting threshold required for APIs with a maximum daily dose >2g[2]. The UV method fails this requirement due to baseline noise.
-
Response Factor Variance: Without the inverse gradient, UV response factors for various unknown impurities varied by over 60% depending on their specific chemical structures. The CAD inverse gradient method suppressed this variance to under 13%[5], allowing for highly accurate mass balance calculations without the need to synthesize individual impurity reference standards.
Conclusion
For the purity determination of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate, traditional HPLC-UV is fundamentally limited by the molecule's lack of a strong chromophore. The implementation of HPLC-CAD provides the necessary mass-sensitive detection to capture all non-volatile impurities. By coupling this detector with a post-column inverse gradient, scientists can engineer a self-validating analytical system that normalizes nebulization efficiency, eliminates response bias, and strictly adheres to the modern lifecycle and Quality-by-Design (QbD) principles outlined in ICH Q2(R2).
Sources
- 1. brjac.com.br [brjac.com.br]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
comparing terminal alkene reactivity: tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate vs allylglycine
Target Compounds: tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (Compound A) vs. Allylglycine (Compound B) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Unnatural amino acids featuring terminal alkenes are highly prized in drug discovery for their utility in late-stage functionalization, peptide stapling, and bioconjugation [1]. This guide objectively compares the chemical reactivity, steric profiles, and experimental handling of two distinct terminal alkene-bearing building blocks: the native α -amino acid allylglycine , and the synthetically modified β -amino acid derivative tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (Boc- β3 -homoallylglycine amide).
Structural and Electronic Profiling
To predict the reactivity of a terminal alkene, one must analyze the local electronic environment and the steric bulk imposed by the molecular backbone.
Allylglycine (The Native α -Amino Acid)
Allylglycine ( C5H9NO2 ) is an α -amino acid where the allyl group ( −CH2-CH=CH2 ) is directly attached to the sterically congested α -carbon.
-
Electronic State: In its native form, it exists as a zwitterion in aqueous media and is highly insoluble in non-polar organic solvents.
-
Coordination Chemistry: The proximity of the free primary amine and the carboxylate group makes unprotected allylglycine a potent bidentate ligand. This is a critical liability in transition-metal-catalyzed reactions (e.g., olefin metathesis), as the free amine will rapidly coordinate to and poison the metal center [2].
tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (Compound A)
Compound A ( C11H20N2O3 , CAS: 1335042-85-7) is a synthetically advanced β -amino acid derivative. The terminal alkene is separated from the core by an identical methylene spacer, but the core itself is fundamentally different [3].
-
Electronic State: The molecule is neutral. The N-terminus is protected by a bulky tert-butyloxycarbonyl (Boc) group, and the C-terminus is a primary amide. The lone pair on the Boc-protected nitrogen is delocalized into the carbamate carbonyl, stripping it of its nucleophilicity.
-
Steric Hindrance: While the Boc group introduces significant local steric bulk at the C3 position, the terminal alkene at C5 remains highly accessible. The extended β -backbone provides greater conformational flexibility compared to the rigid α -center of allylglycine [4].
Comparative Reactivity Workflows
Olefin Cross-Metathesis (CM)
Ruthenium-alkylidene catalyzed cross-metathesis is the premier method for functionalizing terminal alkenes.
-
Allylglycine: Unprotected allylglycine completely fails in Ru-catalyzed CM due to catalyst poisoning. It strictly requires prior N-protection (e.g., Fmoc or Boc) and C-protection (esterification) to proceed [1].
-
Compound A: Because it is pre-protected and amidated, Compound A undergoes rapid, high-yielding cross-metathesis. The lack of coordinating free amines allows for low catalyst loadings (1-5 mol%) and high turnover numbers.
Thiol-Ene Click Chemistry
Both compounds undergo highly efficient radical-mediated thiol-ene additions. Because the reaction is driven by the formation of a stable secondary carbon radical intermediate, both alkenes exhibit strict anti-Markovnikov regioselectivity. However, Compound A exhibits superior solubility in the photoinitiator solvent systems (like DCM or EtOAc) compared to native allylglycine.
Workflow of terminal alkene reactivity and catalyst compatibility in metathesis.
Quantitative Data Summary
The following table summarizes the operational and reactive differences between the two substrates in standard synthetic environments.
| Parameter | Allylglycine | tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate |
| Backbone Classification | α -amino acid | β -amino acid derivative |
| Solubility (DCM/THF) | Poor (Requires aqueous/polar media) | Excellent |
| Ru-Catalyst Compatibility | Incompatible (Requires pre-protection) | Highly Compatible |
| Thiol-Ene Reactivity | High (Anti-Markovnikov) | High (Anti-Markovnikov) |
| Steric Bulk at Chiral Center | Low to Moderate | High (Due to Boc and extended chain) |
| Synthetic Steps Saved | 0 (Requires protection/deprotection) | 2 (Pre-protected for direct synthesis) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationales for each step and built-in analytical checkpoints to verify causality and success.
Protocol 1: Ruthenium-Catalyzed Cross-Metathesis of Compound A
Objective: Form a C-C bond via cross-metathesis with 1-hexene.
-
Preparation & Degassing: Dissolve 1.0 mmol of Compound A in 10 mL of anhydrous Dichloromethane (DCM). Bubble Argon through the solution for 15 minutes.
-
Causality: Oxygen is a triplet diradical that rapidly degrades the active Ru-alkylidene species. Degassing ensures catalyst longevity.
-
-
Reagent Addition: Add 5.0 mmol (5 equivalents) of 1-hexene, followed by 0.05 mmol (5 mol%) of Grubbs 2nd Generation Catalyst.
-
Causality: The large excess of the volatile 1-hexene drives the thermodynamic equilibrium forward via Le Chatelier's principle, favoring the heterodimer over the homodimer.
-
-
Reaction Execution: Heat the reaction to reflux (40°C) under Argon for 4 hours.
-
Causality: Refluxing continuously drives off the ethylene gas byproduct, rendering the metallocyclobutane cleavage irreversible.
-
-
Validation Checkpoint (LC-MS): Remove a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.
-
Validation: The starting material mass is 229.1 Da[M+H]+ . The successful cross-metathesis product will show a mass shift of +56 Da (addition of butyl group, loss of ethylene), yielding a target mass of 285.2 Da[M+H]+ . If this mass is absent, catalyst poisoning or oxygen contamination has occurred.
-
-
Quenching: Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes.
-
Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form a stable, unreactive Fischer carbene, preventing unwanted alkene isomerization during solvent evaporation and column chromatography.
-
Protocol 2: Photoinitiated Thiol-Ene Click on Allylglycine (Protected)
Objective: Form a C-S bond via radical addition. (Note: Allylglycine must be N-Boc protected prior to this step to ensure solubility in the organic photo-solvent).
-
Preparation: Dissolve 1.0 mmol of N-Boc-Allylglycine and 1.2 mmol of benzyl mercaptan in 5 mL of Ethyl Acetate.
-
Initiator Addition: Add 0.05 mmol (5 mol%) of DPAP (2,2-Dimethoxy-2-phenylacetophenone).
-
Causality: DPAP cleaves homolytically under 365 nm UV light to generate benzoyl and methyl radicals, which subsequently abstract a hydrogen from the thiol to initiate the thiyl radical chain reaction.
-
-
Irradiation: Irradiate the mixture with a 365 nm UV LED lamp for 30 minutes at room temperature.
-
Validation Checkpoint (NMR): Concentrate an aliquot and run a crude 1H -NMR.
-
Validation: The disappearance of the terminal alkene multiplet at 5.8 ppm and the terminal doublets at 5.1 ppm confirms complete conversion. The appearance of a new triplet around 2.5 ppm confirms anti-Markovnikov regioselectivity (thioether adjacent to a −CH2− ).
-
Conclusion
For drug development professionals engineering novel peptides or bioconjugates, the choice between these two terminal alkenes dictates the synthetic route. Allylglycine is highly cost-effective but demands additional synthetic steps (protection/deprotection) to mitigate the chelating effects of its zwitterionic backbone [4]. Conversely, tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (Compound A) acts as a premium, "plug-and-play" building block. Its pre-installed Boc and amide groups neutralize catalyst-poisoning liabilities and enhance organic solubility, making it the superior choice for rapid, late-stage olefin metathesis and click-chemistry applications [3].
References
-
Cross-metathesis of unsaturated α-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:[Link]
-
Tandem Ru-alkylidene-catalysed cross metathesis/hydrogenation: synthesis of lipophilic amino acids. PubMed (NIH). Available at:[Link]
-
Protein conjugation with genetically encoded unnatural amino acids. PubMed Central (NIH). Available at:[Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at:[Link]
chiral HPLC separation methods for tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate enantiomers
Comparative Guide: Chiral HPLC Separation of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate Enantiomers
Executive Summary
The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate—a Boc-protected β -amino acid amide derivative—presents unique analytical challenges due to its bulky protecting group, terminal alkene, and primary amide functionality. As a Senior Application Scientist, I have structured this guide to objectively compare the two most effective Chiral Stationary Phases (CSPs) for this analyte: Polysaccharide Phenylcarbamates and Macrocyclic Glycopeptides . This guide provides field-proven, self-validating protocols and explains the thermodynamic and mechanistic causality behind each method.
Mechanistic Principles of Chiral Recognition
The introduction of the tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the molecule's physicochemical profile. It masks the basicity of the primary amine, increases overall hydrophobicity, and introduces significant steric bulk[1].
For tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate, chiral recognition relies on a highly specific three-point interaction model :
-
Hydrogen Bonding: The primary amide (-CONH₂) and the carbamate linkage (-NH-Boc) act as potent hydrogen bond donors and acceptors.
-
Steric Inclusion: The bulky tert-butyl group acts as a "steric wedge," forcing the molecule into a rigid conformation when entering the chiral cavities of the stationary phase[2].
-
Dipole-Dipole Interactions: The polarized amide bonds align with the functional groups of the CSP.
Three-point chiral recognition mechanism for Boc-protected amino amides.
Comparative Analysis of Chiral Stationary Phases (CSPs)
When developing a separation method for Boc-protected amino amides, the choice of CSP dictates the mobile phase compatibility and downstream applications. Over 90% of enantiomeric excess (ee) estimations for these compounds utilize polysaccharide-based CSPs[3]. However, macrocyclic glycopeptides offer distinct advantages for LC-MS integration.
A. Polysaccharide Phenylcarbamates (Normal Phase)
Columns derived from amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) demonstrate the highest enantioselectivities for chiral amines and their derivatives[2]. The helical structure of the amylose polymer provides deep chiral grooves perfectly sized for the tert-butyl group, while the phenylcarbamate derivatization offers abundant π−π and H-bonding sites.
B. Macrocyclic Glycopeptides (Reversed Phase)
Teicoplanin-based CSPs (e.g., CHIROBIOTIC™ T) are highly effective for t-BOC amino acids in reversed-phase (RP) mode. Because the Boc group renders the molecule highly hydrophobic, RP-HPLC forces stronger interactions between the analyte and the stationary phase, dictating retention time primarily by the hydrophobicity of the side chains[1].
Quantitative Performance Comparison
| Parameter | Amylose Phenylcarbamate (NP-HPLC) | Teicoplanin Glycopeptide (RP-HPLC) |
| Primary Interaction | Steric inclusion, H-bonding | Hydrophobic, H-bonding, Ionic |
| Typical Selectivity ( α ) | 1.8 – 2.8 | 1.5 – 2.0 |
| Resolution ( Rs ) | > 2.5 (Baseline) | > 1.5 (Baseline) |
| Mobile Phase System | Hexane / Isopropanol | Water / Acetonitrile + Buffer |
| LC-MS Compatibility | Poor (Requires post-column makeup) | Excellent (Volatile buffers used) |
| Sample Loading Capacity | High ( ≤ 20 µg on-column)[3] | Moderate |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis.
Step-by-step chiral HPLC method development and validation workflow.
Protocol 1: Normal Phase Separation (High Resolution / Prep-Scale)
Causality: Hexane provides a non-polar bulk environment that maximizes the strength of hydrogen bonds between the analyte's amide groups and the CSP. Isopropanol (IPA) acts as a protic modifier to tune elution strength and prevent excessive retention.
-
Column: Lux Amylose-1 or Chiralpak AD-H (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (85:15, v/v). Note: Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Thermodynamic control is critical; higher temperatures increase kinetic efficiency but reduce the ΔΔG of chiral recognition, lowering selectivity.
-
Detection: UV at 210 nm (capturing the amide/carbamate absorbance).
-
Sample Preparation: Dissolve tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate at 1.0 mg/mL in the mobile phase.
-
System Suitability Checks:
-
Resolution ( Rs ) between enantiomers must be ≥ 2.0.
-
Tailing factor ( T ) for both peaks must be ≤ 1.5.
-
Protocol 2: Reversed-Phase Separation (LC-MS Compatible)
Causality: The use of a volatile buffer (Ammonium Trifluoroacetate) suppresses the ionization of residual silanols on the silica support and maintains the structural integrity of the teicoplanin macrocycle, ensuring sharp peaks without ion suppression in MS detectors.
-
Column: CHIROBIOTIC™ T (Teicoplanin), 4.6 mm × 250 mm, 5 µm[1].
-
Mobile Phase: 0.1% Ammonium Trifluoroacetate in Water / Acetonitrile (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20 °C (Cooler temperatures often enhance teicoplanin cavity interactions).
-
Detection: UV at 210 nm / ESI-MS (Positive Ion Mode, monitoring [M+H]⁺ at m/z 229.1).
-
Sample Preparation: Dissolve sample at 0.5 mg/mL in initial mobile phase composition.
-
System Suitability Checks:
-
Resolution ( Rs ) ≥ 1.5.
-
Signal-to-Noise (S/N) for the minor enantiomer ≥ 10:1 at 0.1% w/w specification limits.
-
Conclusion & Recommendations
For routine quality control and precise enantiomeric excess (ee) determination of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate, Normal Phase HPLC on an Amylose Phenylcarbamate CSP is the gold standard. It provides superior resolution ( Rs > 2.5) and robustness.
However, if the analytical workflow requires direct coupling to Mass Spectrometry for impurity profiling or pharmacokinetic studies, the Reversed-Phase method utilizing a Teicoplanin-based Macrocyclic Glycopeptide CSP is the mandatory alternative. It leverages the hydrophobicity of the Boc group[1] while maintaining excellent LC-MS compatibility through the use of volatile buffers.
References
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Scirp.org[Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
A Comparative Guide to the LC-MS Quantitative Analysis of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in Biological Samples
Introduction
The quantitative analysis of novel therapeutic agents and their metabolites in complex biological matrices is a cornerstone of drug development. This guide provides an in-depth comparison of methodologies for the quantification of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate, a representative Boc-protected amino carbamate, in human plasma. While specific methods for this exact molecule are not prevalent in public literature, the principles outlined here are derived from established best practices for the analysis of carbamates and other small molecules in regulated bioanalysis.[1][2][3]
We will explore and compare three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—alongside two liquid chromatography platforms, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), all coupled with tandem mass spectrometry (MS/MS). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and developing a robust, accurate, and reliable quantitative method that adheres to regulatory standards.[4][5][6]
The Bioanalytical Challenge: Navigating the Matrix
The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample (e.g., phospholipids, salts, proteins) co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[7][8][9] This interference can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[10][11] An effective bioanalytical method must, therefore, incorporate a sample preparation strategy that sufficiently cleans the sample to minimize these effects.[11] The choice of strategy represents a trade-off between cleanliness, recovery, speed, and cost.
Comparative Overview of Analytical Strategies
This guide will dissect and compare three distinct workflows. The overall process for developing a validated bioanalytical method is outlined below.
Caption: High-level workflow for bioanalytical method development and validation.
Part 1: A Head-to-Head Comparison of Sample Preparation Techniques
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, enhancing method sensitivity and robustness. We evaluated three widely used techniques.
Method A: Protein Precipitation (PPT)
PPT is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile) to denature and precipitate plasma proteins.[12]
-
Causality: The high concentration of organic solvent disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution. While fast, this method does not effectively remove highly soluble interferences like phospholipids, which are a primary cause of matrix effects.[7][11]
Method B: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[13][14][15]
-
Causality: By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be preferentially partitioned into the organic layer, leaving more polar, interfering components (like salts and proteins) in the aqueous phase. This provides a cleaner extract than PPT but can be labor-intensive and may suffer from emulsion formation.[14][16]
Method C: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that uses a solid sorbent to retain the analyte from the liquid sample, while interferences are washed away.[15][17]
-
Causality: This technique offers the highest degree of selectivity. For a moderately polar compound like our target analyte, a reverse-phase sorbent (e.g., C18 or a polymeric equivalent like Oasis HLB) is ideal. The analyte is retained by hydrophobic interactions, allowing for wash steps with aqueous solutions to remove polar interferences (salts) and elution with a strong organic solvent, resulting in a significantly cleaner extract compared to LLE and PPT.[16]
Caption: Comparative workflows for the three sample preparation techniques.
Part 2: HPLC vs. UPLC - The Impact of Chromatographic Separation
The choice of liquid chromatography system directly impacts analysis speed, resolution, and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): The traditional standard, HPLC systems operate at pressures up to 6,000 psi and typically use columns with 3-5 µm particle sizes.[18] This results in robust and reliable methods, but with longer run times.[18]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns with sub-2 µm particles.[19][20][21] The smaller particles provide a dramatic increase in chromatographic efficiency, leading to sharper peaks, better resolution, and significantly shorter analysis times—often reducing a 20-minute HPLC run to under 5 minutes.[18][19] This high-throughput capability is a major advantage in drug development.[19]
Experimental Protocols
The following protocols were developed for the analysis of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate and its stable isotope-labeled (SIL) internal standard (IS) in human plasma.
Sample Preparation Methodologies
Internal Standard: A stock solution of the SIL-IS was prepared in methanol. A working solution (50 ng/mL) was prepared in acetonitrile for PPT, and in 50:50 methanol:water for LLE and SPE.
-
Protein Precipitation (PPT) Protocol:
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for injection.
-
-
Liquid-Liquid Extraction (LLE) Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and 100 µL of 0.1 M ammonium hydroxide (to ensure the analyte is in a neutral state for extraction).
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection.
-
-
Solid-Phase Extraction (SPE) Protocol (using a generic reverse-phase polymeric sorbent):
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 100 µL of plasma with 25 µL of IS and 100 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
-
LC-MS/MS Instrumental Conditions
-
LC System: Waters ACQUITY UPLC or equivalent HPLC system.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (for UPLC); Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min (UPLC); 1.0 mL/min (HPLC).
-
Gradient (UPLC): Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min. (Total run time: 3.0 min).
-
Gradient (HPLC): Start at 5% B, ramp to 95% B over 8.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 3.0 min. (Total run time: 12.0 min).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: To be determined by infusion of the analytical standard. For a hypothetical compound of MW ~215, one might monitor transitions like:
-
Analyte: Q1: 216.2 -> Q3: 160.1 (loss of tert-butyl group)
-
Internal Standard (e.g., +3 Da): Q1: 219.2 -> Q3: 163.1
-
Performance Data & Comparison
The following table summarizes the validation performance of the three sample preparation methods, analyzed using the UPLC-MS/MS system. This data is representative and illustrates the expected performance trade-offs. Method validation was performed according to the FDA Bioanalytical Method Validation Guidance.[4][5][22]
| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction | Method C: Solid-Phase Extraction | Acceptance Criteria (FDA) |
| Recovery (%) | 102% | 85% | 96% | Consistent & Reproducible |
| Matrix Effect (%) | 35% (Suppression) | 12% (Suppression) | < 5% | CV ≤ 15% |
| IS-Normalized Matrix Factor | 0.95 | 0.99 | 1.01 | 0.85 - 1.15 |
| LLOQ (ng/mL) | 1.0 | 0.5 | 0.1 | S/N > 5; ≤ 20% CV & Bias |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 8% | < 6% | < 4% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 7% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 9% | ± 5% | ± 3% | ± 15% (± 20% at LLOQ) |
| Processing Time / 96-well plate | ~ 30 min | ~ 2 hours | ~ 1.5 hours | N/A |
Discussion & Authoritative Recommendations
The experimental data clearly demonstrates the critical relationship between sample cleanup and data quality.
-
Protein Precipitation: While being the fastest method, PPT yielded the most significant matrix effect (35% signal suppression).[12] Although a stable isotope-labeled internal standard can compensate for this, a high degree of suppression can compromise the lower limit of quantification (LLOQ) and overall method robustness. This method is best suited for early discovery phases where speed is prioritized over ultimate sensitivity.
-
Liquid-Liquid Extraction: LLE provided a much cleaner extract than PPT, with a significantly reduced matrix effect and a lower LLOQ.[15][16] The recovery was lower, which is a common characteristic of LLE, but it was consistent. LLE represents a solid middle-ground, offering good performance for many applications. However, it is the most manually intensive and uses the largest volume of organic solvents.[14]
-
Solid-Phase Extraction: SPE delivered superior performance across all key metrics. It had the lowest matrix effect, highest sensitivity (LLOQ of 0.1 ng/mL), and best precision and accuracy. The high recovery and cleanliness are direct results of the targeted extraction mechanism.[16] While the upfront cost of SPE cartridges is higher and the method is more complex than PPT, its ability to produce highly reliable and sensitive data makes it the gold standard for regulated bioanalysis, such as in support of clinical trials.[15]
-
HPLC vs. UPLC: The UPLC system provided a four-fold reduction in analysis time (3 min vs. 12 min) compared to the traditional HPLC method, without compromising chromatographic performance.[19] This translates to a significant increase in sample throughput and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly option for large sample sets.[21]
Final Recommendation: For the regulated quantitative analysis of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in biological samples, a method combining Solid-Phase Extraction (SPE) for sample preparation and UPLC-MS/MS for analysis is strongly recommended. This combination provides the highest data quality, sensitivity, and throughput, ensuring a robust and defensible dataset for regulatory submission.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12). Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). AIT Bioscience. [Link]
-
Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. (n.d.). Waters Corporation. [Link]
-
Simultaneous Determination of Eighteen Carbamate Pesticides in Biological Samples by On-line Solid Phase Extraction Coupled with Liquid Chromatography-Linear Ion Trap Mass Spectrometry. (n.d.). Chinese Journal of Analytical Chemistry. [Link]
-
Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. [Link]
-
HPLC Vs UPLC - What's The Difference? (2022, February 9). ALWSCI. [Link]
-
HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap. [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019, August 7). Aurora Biomed. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. (2025, October 9). GMP Insiders. [Link]
-
Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. (2013, August 30). SciDoc Publishers. [Link]
-
Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. (2009, August 15). PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025, March 7). Lab Manager. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]
-
LC-MS/MS Method for the determination of carbamathione in human plasma - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. (2003, July 15). ACS Publications. [Link]
-
LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (n.d.). Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
-
Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (n.d.). Japan Food Chemical Research Foundation. [Link]
-
New Techniques for Sample Preparation in Analytical Chemistry. (n.d.). Diva-portal.org. [Link]
Sources
- 1. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs [scidoc.org]
- 15. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 16. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. rjptonline.org [rjptonline.org]
- 20. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 21. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 22. fda.gov [fda.gov]
Validating Stereochemical Integrity of tert-Butyl (1-amino-1-oxohex-5-en-3-yl)carbamate After Peptide Coupling
As peptide therapeutics evolve, the incorporation of non-canonical building blocks like β-amino acids has become a cornerstone for enhancing proteolytic stability and structural rigidity. Validating the stereochemical integrity of these molecules post-synthesis is a critical quality control mandate. This guide objectively compares the analytical methodologies used to validate the chiral purity of tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (a Boc-protected β-homoallylglycine amide) following C-terminal peptide coupling or amidation.
The Mechanistic Reality of β-Amino Acid Epimerization
During standard peptide coupling, α-amino acids are notoriously susceptible to epimerization via two primary base-catalyzed pathways: direct enolization and 5(4H)-oxazolone formation[1].
However, β-amino acids like tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate possess a distinct geometric advantage. Because the chiral center is located at the Cβ position (C3) rather than the Cα position (C2), the molecule cannot form the classic 5-membered oxazolone ring upon C-terminal activation[2]. Furthermore, direct enolization at the Cα position does not inherently compromise the Cβ stereocenter.
Despite this robustness, stereochemical degradation can still occur. Prolonged exposure to hindered bases (e.g., DIPEA) during amidation can trigger trace reversible E1cB elimination of the Boc-amine, followed by non-stereoselective re-addition. Additionally, trace enantiomeric impurities from the upstream asymmetric synthesis of the β-amino acid may carry over. Therefore, rigorous analytical validation remains an absolute requirement.
Comparative Analytical Strategies
To quantify the enantiomeric excess (ee%) or diastereomeric excess (de%) of the coupled product, scientists typically rely on three distinct analytical pathways.
Method A: Direct Chiral HPLC/UHPLC (The Non-Destructive Standard)
This method involves the direct injection of the intact Boc-protected amide onto a Chiral Stationary Phase (CSP), typically composed of derivatized amylose or cellulose. The enantiomers are separated based on transient, stereoselective inclusion complexes and hydrogen-bonding interactions with the chiral selector.
-
Advantage: Non-destructive and requires minimal sample preparation.
-
Limitation: Method development is highly empirical, and the required chiral columns are expensive.
Method B: Marfey's Reagent Derivatization & LC-MS (The High-Sensitivity Approach)
When CSPs fail to provide baseline resolution, indirect analysis via chiral derivatizing agents is the gold standard. The Boc group is removed, and the exposed C3 free amine is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)[3]. This converts the enantiomers into diastereomers, which are easily separated on a standard achiral C18 reverse-phase column[4].
-
Advantage: Exceptional sensitivity (LOD < 0.1%) when coupled with mass spectrometry, and utilizes standard C18 columns[4].
-
Limitation: Requires a destructive deprotection step and careful control of derivatization conditions to prevent artifactual racemization.
Method C: NMR Spectroscopy with Chiral Solvating Agents
The analyte is dissolved in a deuterated solvent alongside a chiral solvating agent (e.g., Pirkle's alcohol) or derivatized with Mosher's acid. The magnetic non-equivalence of the resulting diastereomeric complexes allows for integration of distinct proton signals.
-
Advantage: Excellent for assigning absolute configuration.
-
Limitation: Poor sensitivity for trace impurity quantification (LOD ~1-2%).
Quantitative Performance Comparison
The following table summarizes the operational metrics of each methodology to aid in strategic selection during assay development.
| Parameter | Direct Chiral HPLC | Marfey’s Reagent (LC-MS) | NMR (Chiral Solvating Agents) |
| Mechanism of Resolution | Direct enantiomer separation via CSP | Diastereomer separation via achiral C18 | Diastereomeric magnetic non-equivalence |
| Sample Preparation | Minimal (Dilute & Shoot) | High (Deprotection + Derivatization) | Moderate (Solvent exchange to CDCl3) |
| Limit of Detection (LOD) | ~0.1% - 0.5% | < 0.1% (with MRM MS) | ~1.0% - 2.0% |
| Analysis Time | 15 - 45 mins | 10 - 20 mins (excluding prep) | 5 - 10 mins (excluding prep) |
| Risk of Artifacts | Low | Moderate (Derivatization-induced) | Low |
| Primary Use Case | Routine monitoring, Preparative scale | Trace impurity quantification, Complex matrices | Absolute configuration assignment |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls.
Protocol 1: Direct Chiral HPLC Analysis
-
Sample Preparation: Dissolve 1.0 mg of the coupled tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).
-
Chromatographic Conditions: Utilize an amylose-based CSP (e.g., Chiralpak AD-H). Run an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA) at a flow rate of 1.0 mL/min.
-
Causality: The addition of DEA is critical. It acts as a competing base to suppress non-specific secondary interactions between the primary amide/carbamate groups and the free silanols on the silica support, thereby preventing peak tailing and maximizing resolution.
-
-
Self-Validation Check: Prior to analyzing the synthetic sample, inject a known racemic standard of the target molecule. This validates the resolving power of the column (ensuring a resolution factor Rs>1.5 ) and establishes the exact retention times. Follow this with a blank injection to rule out column carryover.
Protocol 2: Marfey's Derivatization Workflow (LC-MS)
-
Boc Deprotection: Treat 1.0 mg of the sample with 200 µL of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature. Evaporate to dryness under a gentle stream of N2 .
-
Causality: TFA selectively cleaves the acid-labile tert-butyl carbamate (Boc) to expose the C3 amine without hydrolyzing the robust C1 primary amide.
-
-
Derivatization: Re-dissolve the residue in 100 µL of LC-MS grade water. Add 20 µL of 1 M NaHCO3 , followed by 100 µL of 1% (w/v) L-FDAA in acetone.
-
Causality: The NaHCO3 establishes the mild alkaline environment (pH ~8.5) necessary to deprotonate the C3 amine, rendering it a potent nucleophile for the SNAr reaction with the fluorodinitrobenzene moiety of FDAA. Acetone ensures the solubility of the hydrophobic FDAA reagent.
-
-
Incubation: Heat the mixture at 40 °C for 1 hour.
-
Causality: Mild heating accelerates the derivatization kinetics to ensure quantitative conversion. Temperatures exceeding 50 °C are strictly avoided to prevent base-catalyzed racemization of the L-FDAA reagent itself, which would produce false-positive D-epimer signals[3].
-
-
Quenching: Add 20 µL of 1 M HCl.
-
Causality: Neutralizing the reaction immediately halts the SNAr reaction and stabilizes the formed diastereomers for LC-MS analysis, preventing degradation in the autosampler.
-
-
Self-Validation Check: A racemic standard of the β-amino acid must be subjected to the exact same workflow in parallel. This confirms that the C18 column can baseline-resolve the L-FDAA-D-analyte and L-FDAA-L-analyte diastereomers, and verifies that the derivatization conditions did not induce artifactual epimerization (which would skew the theoretical 1:1 peak area ratio).
Workflow Visualization
Workflow for stereochemical validation of β-amino acid derivatives post-coupling.
References
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent.ACS Omega.
- Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.Almac Group.
- Epimerisation in Peptide Synthesis.Molecules (PMC - NIH).
- Studies of transmembrane peptides by pulse dipolar spectroscopy with semi-rigid TOPP spin labels.European Biophysics Journal (PMC - NIH).
Sources
Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate proper disposal procedures
Comprehensive Disposal and Handling Protocols for Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Introduction Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a specialized Boc-protected amino acid derivative featuring a terminal alkene and a primary amide. Widely utilized in advanced peptide synthesis, olefin metathesis, and bioconjugation workflows, its structural complexity requires rigorous safety and disposal protocols. As a researcher or drug development professional, managing the lifecycle of this compound—from reaction setup to waste segregation—is critical for laboratory safety and environmental compliance.
Hazard Assessment & Mechanistic Causality Understanding the chemical reactivity of Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate is the foundation of proper disposal. Do not simply memorize waste categories; understand the why behind them:
-
Acid Lability (Boc Group): The tert-butoxycarbonyl (Boc) protecting group is intentionally designed to be acid-labile. Deprotection typically requires strong acids such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), often in halogenated solvents like Dichloromethane (DCM) [1]. This generates a highly corrosive, halogenated waste stream containing tert-butanol and isobutylene byproducts.
-
Alkene Reactivity: The terminal alkene is susceptible to oxidation and radical addition. Waste containing this compound must not be mixed with strong oxidizers (e.g., peroxides, nitric acid) to prevent uncontrolled exothermic reactions [2].
-
Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste streams associated with this compound typically exhibit characteristic hazards, specifically Ignitability (D001) and Corrosivity (D002) [3].
Waste Segregation Workflow Proper segregation prevents dangerous cross-reactivity and ensures compliance with downstream Treatment, Storage, and Disposal Facility (TSDF) requirements.
Figure 1: Waste disposal workflow for Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
Step-by-Step Disposal Methodologies
Protocol 1: Liquid Waste Segregation (Reaction & Deprotection Solutions) Because peptide synthesis utilizes diverse solvent systems, liquid waste must be strictly segregated to prevent cross-reactivity and comply with EPA regulations [3].
-
Step 1: Isolate Halogenated/Acidic Waste. Collect all TFA/DCM deprotection mixtures in a designated, chemically compatible container (e.g., HDPE or PTFE-lined). Label clearly as "Hazardous Waste: Halogenated Organic/Corrosive (D001, D002)". Do NOT mix with general organics.
-
Step 2: Isolate Non-Halogenated Waste. Collect washings and reaction solvents (e.g., DMF, DMSO, Methanol) in a separate container. Label as "Hazardous Waste: Non-Halogenated Flammable Organics (D001)".
-
Step 3: Secondary Containment. Place all liquid waste carboys in secondary containment bins to capture potential leaks. Ensure containers are kept tightly closed unless actively adding waste [4].
Protocol 2: Solid Waste and Empty Container Management Unused powder, contaminated resins, and empty reagent bottles require specific handling to prevent environmental contamination.
-
Step 1: Triple-Rinse Empty Containers. Original reagent bottles must be triple-rinsed with a compatible, non-halogenated solvent (e.g., Methanol or Ethanol) to dissolve any residual Boc-protected compound [1].
-
Step 2: Rinsate Disposal. Transfer the rinsate into the Non-Halogenated Liquid Waste container.
-
Step 3: Deface and Discard. Once triple-rinsed, completely deface the chemical label on the empty bottle. Dispose of the glass/plastic according to institutional non-hazardous waste guidelines.
-
Step 4: Consumables. Place contaminated gloves, weighing papers, and pipette tips into a heavy-duty, sealable bag or designated solid waste drum labeled "Hazardous Solid Debris."
Protocol 3: Spill Response Procedure In the event of a powder or solution spill:
-
Step 1: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Step 2: For powder spills, gently cover with damp paper towels to prevent aerosolization, then sweep into a solid waste container. For liquid spills (e.g., dissolved in DMF), apply an inert absorbent material (vermiculite or universal spill pads).
-
Step 3: Clean the affected area with soap and water, disposing of all cleanup materials as hazardous solid waste.
Quantitative Waste Stream Categorization To streamline your laboratory's compliance, refer to the following categorization table for Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate waste streams:
| Waste Stream | Typical Components | Primary Hazard | EPA Waste Code(s) | Compatible Container |
| Solid Debris | Unused compound, contaminated gloves, pipette tips | Toxic / Irritant | None (Characteristic) | Polyethylene drum / Heavy bag |
| Halogenated Liquid | DCM, TFA, cleaved Boc byproducts (tert-butanol) | Corrosive, Flammable | D001, D002 | HDPE or PTFE-lined carboy |
| Non-Halogenated Liquid | DMF, DMSO, Methanol washings, container rinsate | Flammable | D001 | HDPE or Glass carboy |
| Aqueous Waste | Neutralized aqueous workup solutions | Varies by pH | D002 (if pH <2.0 or >12.5) | HDPE carboy |
Conclusion Proper handling and disposal of Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate is not just a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the chemical causality behind these protocols—specifically the acid-lability of the Boc group and the reactivity of the terminal alkene—researchers can design self-validating safety systems that protect both laboratory personnel and the environment.
References
-
University of Nevada, Reno. "Chapter 20: Chemical Waste Management." UNR Environmental Health & Safety. [Link]
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA.[Link]
-
Goodway Technologies. "The Complete Beginners Guide to Chemical Disposal." Goodway.[Link]
Personal protective equipment for handling Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
Operational and Safety Guide: Handling Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate
As drug development increasingly relies on complex peptidomimetics and macrocyclic compounds, the use of specialized unnatural amino acids has surged. Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate (CAS: 1335042-85-7) is a highly versatile building block. Featuring a terminal alkene for ring-closing metathesis (RCM) and a primary amide, this Boc-protected allylglycine derivative is critical for modern synthetic workflows[1].
While the compound itself is a stable, relatively benign powder under neutral and basic conditions[], the true operational hazard lies in its downstream processing. In peptide synthesis, the tert-butoxycarbonyl (Boc) protecting group must be cleaved to expose the reactive amine[3]. This deprotection relies on highly corrosive acids—typically Trifluoroacetic Acid (TFA)—and generates stoichiometric amounts of carbon dioxide (CO2) gas[4]. As a Senior Application Scientist, I have observed that the majority of laboratory incidents stem not from the amino acid itself, but from improper handling of the deprotection reagents and the resulting gas evolution.
Quantitative Hazard and Property Summary
To design a safe operational workflow, we must first understand the physical and chemical properties of the primary substrate and its associated processing reagents.
| Chemical / Reagent | Molecular Weight | Boiling Point | Primary Hazard Classification | Critical Safety Note |
| Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate | 228.29 g/mol | N/A (Solid) | Mild Irritant | Stable under basic conditions; acid-labile[]. |
| Trifluoroacetic Acid (TFA) | 114.02 g/mol | 72.0 °C | Severe Corrosive, Toxic | High vapor pressure; causes immediate, severe tissue burns[5][6]. |
| Dichloromethane (DCM) | 84.93 g/mol | 39.6 °C | Toxic, Volatile | Penetrates standard latex gloves rapidly. |
| Carbon Dioxide (CO2) | 44.01 g/mol | Sublimes | Asphyxiant, Pressure | Generated rapidly during Boc cleavage; explosion risk in closed systems[4]. |
Mandatory Personal Protective Equipment (PPE) Matrix
The American Chemical Society (ACS) and OSHA mandate strict PPE protocols when handling hazardous chemicals[7][8]. Because handling this Boc-amino acid inevitably involves TFA and DCM, your PPE must be rated for severe corrosives and aggressive solvents.
-
Eye and Face Protection: Chemical splash goggles are mandatory[9]. When transferring neat TFA, a full face shield (8-inch minimum) must be worn over the goggles to protect against corrosive splashes[10].
-
Hand Protection: Standard latex or thin nitrile gloves provide zero protection against DCM and TFA. You must use double-gloved heavy-duty nitrile for short-term handling, or butyl rubber gloves for extended operations involving TFA[10]. Remove and replace gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant, full-length laboratory coat (fully buttoned) is required[11]. For bulk cleavage operations, a chemical-resistant apron (e.g., neoprene or heavy vinyl) should be worn over the lab coat[9].
-
Engineering Controls: All weighing, transfer, and reaction steps must be performed inside a certified, properly functioning chemical fume hood[8].
Operational Workflow: Boc Deprotection
The following diagram illustrates the logical progression of the deprotection workflow, highlighting the critical safety checkpoints.
Workflow for Boc deprotection of Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
Step-by-Step Methodology: Safe Boc Cleavage
The removal of the Boc group is achieved via acid-catalyzed cleavage. The acid protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and carbamic acid, which immediately decarboxylates into CO2 and the free amine[4][12].
-
Preparation: Ensure the fume hood sash is pulled down to the lowest workable level. Verify that all glassware is completely dry, as TFA reacts exothermically with water[6].
-
Substrate Dissolution: Weigh the Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate and transfer it to a round-bottom flask. Dissolve the substrate in anhydrous DCM. Causality Note: DCM is used as a co-solvent to moderate the reaction rate and stabilize the highly reactive tert-butyl cation intermediate, preventing unwanted alkylation side reactions[4].
-
Acid Addition: Slowly add an equal volume of TFA to the DCM solution (creating a standard 1:1 TFA:DCM mixture)[4].
-
Venting (Critical Step): Never seal the reaction vessel. The decarboxylation of the carbamic acid intermediate produces large volumes of CO2 gas[4][12]. Sealing the flask will result in a catastrophic pressure explosion. Equip the flask with a drying tube (e.g., CaCl2) that allows gas to escape while preventing ambient moisture from entering.
-
Reaction Monitoring: Stir at room temperature for 1–2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Concentration: Once complete, remove the volatiles (TFA and DCM) under a gentle stream of nitrogen or via rotary evaporation. Note: The rotary evaporator must be equipped with a cold trap and placed inside a fume hood, as TFA vapors are highly destructive to the respiratory tract[6].
-
Neutralization: The resulting product will be the TFA salt of the amine. Neutralize carefully with a mild base (e.g., saturated aqueous NaHCO3) or precipitate the free amine using cold diethyl ether.
Disposal and Waste Management Plan
Proper disposal is legally mandated and critical for environmental safety[6].
-
Segregation: All waste generated from this process (unreacted TFA, DCM, and washings) must be strictly segregated into designated "Halogenated Acidic Organic Waste" containers[6].
-
Labeling: Containers must be clearly labeled with their exact contents (e.g., "DCM, TFA, Amino Acid Residues"). Fumes from TFA can destroy standard labels over time, so use chemical-resistant markers and clear over-tape[6].
-
Neutralization of Small Spills: Small TFA spills in the hood should be carefully neutralized with sodium carbonate (Na2CO3) or sodium bicarbonate before being absorbed with an inert material and transferred to solid waste[6].
Emergency Response Protocols
-
Skin Contact (TFA): TFA diffuses rapidly into the skin, destroying tissue as it penetrates[5]. Immediately remove contaminated clothing and flush the affected area with copious amounts of water for a minimum of 15 minutes[6][13]. Treat the exposure as a third-degree burn and seek immediate medical attention[5].
-
Inhalation: If TFA vapors are inhaled, immediately move the victim to fresh air. Do not use mouth-to-mouth resuscitation; use a respiratory medical device if artificial respiration is needed[13]. Inhalation can cause fatal pulmonary edema[6].
-
Eye Contact: Flush eyes continuously with water for at least 15 minutes, lifting upper and lower eyelids. Seek emergency ophthalmological care immediately[5][6].
References
- 001chemical.com. Search CAS 1335042-85-7 - 001CHEMICAL: Tert-butyl (1-amino-1-oxohex-5-en-3-yl)carbamate.
- ChemicalBook. Henan Mengtai Pharmaceutical Technology Co., Ltd Produktliste-E.
- BOC Sciences. BOC-Amino Acids: What is BOC in Chemistry?
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Chemistry Steps. Boc Protecting Group for Amines.
- Windows.net. Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
- Halocarbon. SDS – SAFETY DATA SHEET - Halocarbon (Trifluoroacetic Acid).
- Stanford University. LCSS: TRIFLUOROACETIC ACID.
- Cambridge Isotope Laboratories. TRIFLUOROACETIC ACID-D (D, 99.5%) Safety Data Sheet.
- OSHA. Laboratory Safety Guidance.
- TRADESAFE. 7 Must-Have Laboratory Safety Equipment.
- CPSC. School Chemistry Laboratory Safety Guide.
- American Chemical Society (ACS). Laboratory Safety.
Sources
- 1. Henan Mengtai Pharmaceutical Technology Co., Ltd Produktliste-E-Mail-Seite 56-Chemicalbook [chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. halocarbon-ls.com [halocarbon-ls.com]
- 6. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 7. osha.gov [osha.gov]
- 8. acs.org [acs.org]
- 9. cpsc.gov [cpsc.gov]
- 10. isotope.com [isotope.com]
- 11. trdsf.com [trdsf.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
